molecular formula C4H7N3O B8264864 4-ethyl-4H-1,2,4-triazol-3-ol

4-ethyl-4H-1,2,4-triazol-3-ol

Cat. No.: B8264864
M. Wt: 113.12 g/mol
InChI Key: JQRVPLFAMNQFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-4H-1,2,4-triazol-3-ol is a chemical compound built on the 1,2,4-triazole heterocyclic scaffold, a structure of high significance in medicinal and organic chemistry. The 1,2,4-triazole core is known to act as a pharmacophore, a component that can impart biological activity, and is frequently employed in the structural modification of natural products to develop new therapeutic agents . Researchers value this scaffold for its ability to engage in various non-covalent interactions, such as hydrogen bonding, which can improve solubility and enhance binding affinity to biological targets . While the specific biological profile of 4-ethyl-4H-1,2,4-triazol-3-ol is a subject of ongoing investigation, its molecular framework is closely related to other 1,2,4-triazole derivatives that have demonstrated a wide spectrum of pharmacological properties in research settings. These include potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . Furthermore, the structural features of this compound make it a valuable synthetic intermediate. It can serve as a versatile building block in click chemistry and other organic synthesis methodologies for constructing more complex molecules, such as vicinal amino alcohols, which are important in developing β-adrenergic blocking agents and other bioactive compounds . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRVPLFAMNQFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility profile of 4-ethyl-4H-1,2,4-triazol-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-Ethyl-4H-1,2,4-triazol-3-ol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the landscape of heterocyclic intermediate synthesis, 4-ethyl-4H-1,2,4-triazol-3-ol (CAS: 7665-54-5) serves as a critical scaffold, particularly in the development of dihydroorotate dehydrogenase (DHODH) inhibitors and agrochemical antifungals.[1][2] Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics.[1][2]

This guide moves beyond static data tables to provide a dynamic, mechanistic understanding of the compound's solvation behavior.[1][2] As Senior Application Scientists, we recognize that "solubility" is not merely a number but a thermodynamic equilibrium dictated by tautomeric states and solvent-solute interactions.[1][2] This document synthesizes field-proven extraction protocols with thermodynamic modeling frameworks to enable precise process design.

Chemical Identity & Tautomeric Equilibrium[1][2]

To understand the solubility of 4-ethyl-4H-1,2,4-triazol-3-ol, one must first address its structural duality. In solution, this compound exists in a tautomeric equilibrium between the enol form (3-ol) and the keto form (3-one) .[2]

  • Enol Form (Aromatic): Favored in the gas phase and non-polar solvents; allows for aromatization of the triazole ring.[2]

  • Keto Form (Polar): Predominant in the solid state and polar solvents (water, alcohols, DMSO).[1][2] The presence of the carbonyl group (

    
    ) and the 
    
    
    
    donor significantly increases polarity.[2]

Implication for Solubility: The dominance of the keto tautomer (4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one) in polar media explains its high affinity for protic solvents and poor solubility in hydrocarbons.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-ethyl-4H-1,2,4-triazol-3-ol) Favored in Non-Polar Media Keto Keto Form (4-ethyl-1,2,4-triazol-3-one) Favored in Polar Media/Solid State Enol->Keto Solvent Polarity Stabilization Keto->Enol Gas Phase

Figure 1: Tautomeric equilibrium shifting based on solvent polarity, dictating the effective solubility parameter.[1][2]

Solubility Profile: Qualitative & Semi-Quantitative Analysis

The following profile is synthesized from extraction protocols in pharmaceutical patent literature (e.g., synthesis of DHODH inhibitors) and thermodynamic data of structural analogs (e.g., 4-methyl-1,2,4-triazol-3-one).

Solvent Class Compatibility
Solvent ClassRepresentative SolventsSolubility LevelMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh Strong H-bond network formation.[1][2] The N-H (donor) and C=O (acceptor) of the keto form interact favorably with -OH groups.[2]
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions stabilize the polar keto tautomer.[1][2] Ideal for reaction media.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate Sufficient for liquid-liquid extraction.[1][2] The ethyl group provides enough lipophilicity to allow partitioning from aqueous phases.[2]
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Often used for recrystallization.[1][2] Solubility decreases significantly with temperature, enabling high-yield recovery.[1][2]
Non-Polar n-Hexane, Heptane, TolueneLow / Insoluble Lack of H-bonding capability leads to high Gibbs free energy of solution (

).[1][2] Used as anti-solvents.[1][2]
Temperature Dependence (Process Window)
  • Recrystallization Sweet Spot: Ethanol or Ethyl Acetate.[1][2]

    • T_high (Boiling): High solubility allows minimal solvent volume.[1][2]

    • T_low (0-5°C): Sharp solubility drop forces crystallization.[1][2]

  • Extraction: DCM is preferred over Ethyl Acetate for aqueous workups due to better partitioning coefficients (

    
    ) for the triazole core.[2]
    

Thermodynamic Modeling Framework

For precise process control (e.g., cooling crystallization curves), empirical data must be fitted to thermodynamic models.[1][2] As exact coefficients vary by specific crystal polymorph, the following Self-Validating System allows you to generate the necessary parameters in-house.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating mole fraction solubility (


) with temperature (

).[2]


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use this to predict solubility at unmeasured temperatures within the experimental range.[2]

The Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[2]


[1][2]
  • 
     (Enthalpy of Dissolution):  Typically positive (endothermic), indicating solubility increases with temperature.[1][2]
    
  • 
     (Entropy of Dissolution):  Driving force for mixing.[2]
    

Experimental Protocol: Gravimetric Solubility Determination

Objective: Determine the precise mole fraction solubility of 4-ethyl-4H-1,2,4-triazol-3-ol in a target solvent system.

Prerequisites:

  • Calibrated Analytical Balance (±0.0001 g).[1][2]

  • Thermostatic Shaker Bath (Control ±0.05 K).[1][2]

  • HPLC (Optional, for purity verification).[1][2]

Step-by-Step Workflow
  • Saturation: Add excess solid 4-ethyl-4H-1,2,4-triazol-3-ol to 10 mL of the solvent in a jacketed glass vessel.

  • Equilibration: Agitate at the set temperature (

    
    ) for 24–48 hours.
    
    • Check: Ensure solid phase is always present.[1][2]

  • Clarification: Stop agitation and allow settling for 2 hours at constant

    
    . Filter the supernatant using a pre-heated 0.45 µm syringe filter.[2]
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).[1][2]
      
    • Transfer a known volume (

      
      ) of filtrate to the dish and weigh (
      
      
      
      ).
    • Evaporate solvent under vacuum/heat until constant mass is achieved (

      
      ).[1][2]
      
  • Calculation:

    • Mass of solute (

      
      ) = 
      
      
      
      [1]
    • Mass of solvent (

      
      ) = 
      
      
      
      [1]
    • Calculate Mole Fraction (

      
      ) using molecular weights.[1][2]
      

Protocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24-48h) Constant T Start->Equilibrate Filter Isothermal Filtration (0.45 µm) Equilibrate->Filter Weigh Gravimetric Analysis (Evaporation to Dryness) Filter->Weigh Calc Calculate Mole Fraction (x1) & Fit to Apelblat Model Weigh->Calc

Figure 2: Workflow for gravimetric determination of solubility parameters.[1][2]

Applications in Process Chemistry[2]

Purification via Anti-Solvent Crystallization[1][2]
  • Primary Solvent: Methanol or Ethanol (High Solubility).[1][2]

  • Anti-Solvent: Water or n-Heptane (Low Solubility).[1][2]

  • Method: Dissolve the crude triazol-3-ol in warm ethanol. Slowly add water while cooling.[1][2] The hydrophobic ethyl group will drive precipitation as the dielectric constant of the medium increases.[2]

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the triazole nitrogen), Acetonitrile or DMF are superior.[1][2] They dissolve the triazole well but do not solvate anions as strongly as protic solvents, enhancing the nucleophilicity of the triazole anion.[1][2]

References

  • Synthesis & Extraction Context: Patent WO2022237720A1. "Combination therapies comprising a BCL-2 inhibitor and a DHODH inhibitor."[1][2] (Describes the synthesis and isolation of 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one using DCM and Ethanol).

  • General Triazole Solubility: Journal of Chemical & Engineering Data. "Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol...". (Provides the baseline thermodynamic behavior for the triazole core). [1][2]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1][2] The Journal of Chemical Thermodynamics. (Foundational text for the Apelblat equation). [1][2]

  • Tautomerism: Chem. Heterocycle.[1][2] Compd. "Tautomerism of 1,2,4-triazol-3-ones".[1][2] (Explains the preference for the keto form in polar solvents).

Sources

The 1,2,4-Triazol-3-ol Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1,2,4-Triazol-3-ol Derivatives in Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, serving as a non-classical bioisostere for amides and carboxylic acids. Within this family, 1,2,4-triazol-3-ol (and its tautomer 1,2,4-triazol-3-one ) represents a critical subclass. Unlike the simple triazole ring found in antifungals like fluconazole, the 3-oxygenated derivatives offer unique hydrogen-bonding capabilities and dipolar character, making them potent pharmacophores for GPCR ligands, kinase inhibitors, and antimicrobial agents.

This guide synthesizes the structural dynamics, regioselective synthetic pathways, and biological applications of this scaffold, moving beyond basic descriptions to explore the causal mechanisms driving their chemistry.

Structural Dynamics: The Tautomeric Equilibrium

A common pitfall in triazole chemistry is the misidentification of the dominant tautomer. While often chemically named as "triazol-3-ols," experimental evidence (X-ray crystallography and NMR) confirms that in the solid state and most polar solvents, these compounds exist predominantly as the 1,2,4-triazol-3-one (oxo) tautomer.

Understanding this equilibrium is vital for predicting reactivity, particularly in alkylation reactions where the N-H vs. O-H nucleophilicity dictates the product distribution.

Visualization: Tautomeric Pathways

The following diagram illustrates the prototropic shifts between the hydroxy (ol) and oxo (one) forms.

Tautomerism Triazol_OH 1H-1,2,4-triazol-3-ol (Aromatic, Hydroxy form) Triazol_One 2,4-dihydro-3H-1,2,4-triazol-3-one (Non-aromatic, Oxo form) Triazol_OH->Triazol_One  Solvent/Solid State   (Equilibrium favors Right) Reactivity Reactivity Implications: N-Alkylation (Major) O-Alkylation (Minor/Hard Electrophiles) Triazol_One->Reactivity  Dictates Nucleophilic Sites  

Figure 1: Prototropic tautomerism of the 1,2,4-triazole-3-oxygenated system. The equilibrium heavily favors the oxo-form (red) in polar media.

Synthetic Strategies

The construction of the 1,2,4-triazol-3-one ring typically proceeds through the cyclization of hydrazine derivatives. The choice of method depends on the desired substitution pattern at the N4 position.

Method A: The Semicarbazide Route (Base-Catalyzed Cyclization)

This is the most robust method for generating 5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. It involves the condensation of an acid hydrazide with a cyanate or isocyanate, followed by base-mediated dehydration.

Mechanistic Insight: The reaction proceeds via a semicarbazide intermediate. The base (typically NaOH or NaOEt) abstracts a proton from the hydrazide nitrogen, facilitating nucleophilic attack on the carbonyl carbon to close the ring.

Method B: The Oxidative Cyclization

For 4,5-disubstituted derivatives, oxidative cyclization of aldehyde semicarbazones using reagents like FeCl₃ or hypervalent iodine is effective, though it often requires harsher conditions.

Visualization: Synthetic Workflow

Synthesis Hydrazide Acid Hydrazide (R-CONHNH2) Semicarbazide Semicarbazide Intermediate (R-CONHNHCONHR') Hydrazide->Semicarbazide Condensation Isocyanate Isocyanate/Cyanate (R'-NCO / KCNO) Isocyanate->Semicarbazide Base 2N NaOH / Reflux (Dehydrative Cyclization) Semicarbazide->Base Triazolone 5-Substituted-2,4-dihydro- 3H-1,2,4-triazol-3-one Base->Triazolone - H2O

Figure 2: The standard synthetic pathway via semicarbazide cyclization.

Chemical Reactivity: Regioselective Functionalization

The 1,2,4-triazol-3-one ring possesses multiple nucleophilic sites (N1, N2, N4, and O). Controlling regioselectivity during alkylation is a major challenge.

Regioselectivity Rules[2][3][4][5]
  • N-Alkylation (Dominant): Under basic conditions (e.g., K₂CO₃/Acetone), alkylation occurs preferentially at N2 .

  • O-Alkylation (Rare): Requires hard electrophiles and specific solvent conditions (e.g., silver salts) to trap the ol tautomer.

  • Mannich Reaction: Reaction with formaldehyde and secondary amines typically occurs at N1 , yielding N-aminomethyl derivatives.

Table 1: Comparative Reactivity Profiles

Reaction TypeReagentsPrimary SiteMechanism Note
Alkylation Alkyl halide, K₂CO₃, DMFN2 (Major)Thermodynamic control favors N2 over N4/O.
Mannich HCHO, sec-Amine, EtOHN1 Reversible formation of hemiaminal intermediate.
Acylation Acyl chloride, PyridineN1 or O Kinetic control; O-acylation is unstable and may rearrange.
Thionation P₂S₅ or Lawesson's ReagentC=O -> C=S Converts triazolone to triazolethione.

Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Self-Validating System: This protocol includes TLC monitoring points and recrystallization criteria to ensure purity without immediate reliance on NMR.

Objective: Synthesize the title compound from benzoic acid hydrazide.

Materials
  • Benzoic acid hydrazide (10 mmol)

  • Potassium cyanate (15 mmol)

  • Acetic acid (10%)

  • Sodium hydroxide (2N solution)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology
  • Formation of Phenylsemicarbazide:

    • Dissolve benzoic acid hydrazide (1.36 g, 10 mmol) in 20 mL of water.

    • Add acetic acid (10%) dropwise until the solid dissolves.

    • Add a solution of potassium cyanate (1.21 g, 15 mmol) in 10 mL water slowly with stirring.

    • Validation: A white precipitate (semicarbazide) should form within 30 minutes.

    • Filter the solid, wash with cold water, and dry.

  • Cyclization:

    • Suspend the dried semicarbazide in 20 mL of 2N NaOH.

    • Reflux the mixture for 4 hours.

    • Validation (TLC): Monitor using Ethyl Acetate:Hexane (7:3). The starting material (semicarbazide, lower Rf) should disappear, replaced by a new spot (triazolone).

  • Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with conc. HCl to pH 4-5.

    • The product will precipitate as a white solid. Filter and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 75-85%.

    • Melting Point Check: Literature value approx. 321-323°C.

Medicinal Chemistry Landscape

The 3-ol/3-one derivatives are not merely scaffolds but active pharmacophores.

  • Antifungal: Inhibition of Lanosterol 14

    
    -demethylase (CYP51). The triazole nitrogen coordinates with the heme iron of the enzyme.
    
  • Anticancer: Schiff bases derived from 4-amino-1,2,4-triazol-3-ones act as kinase inhibitors (e.g., EGFR, VEGFR).

  • Antimicrobial: N-alkylated derivatives disrupt bacterial cell walls.

Key Insight: The presence of the carbonyl (or enol) group allows for the formation of additional hydrogen bonds within the receptor pocket, often enhancing binding affinity compared to the non-oxygenated triazole analogs.

References

  • Functionalization of 1,2,4-Triazoles

    • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Process Synth, 2016.[2]

  • Biological Activity Review

    • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthetic Methodologies

    • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022.[3]

  • Tautomerism Studies

    • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Journal of Molecular Structure, 2024.[4]

  • Antimicrobial Applications

    • Synthesis, antimicrobial and anti-inflammatory activity of some 5-substituted-3-pyridine-1,2,4-triazoles.[5] International Journal of PharmTech Research, 2010.[5]

Sources

Determining the Melting Point Range of Pure 4-ethyl-4H-1,2,4-triazol-3-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Identity of 4-ethyl-4H-1,2,4-triazol-3-ol

In the landscape of pharmaceutical development, the precise characterization of a new chemical entity (NCE) is fundamental to ensuring its quality, safety, and efficacy. The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of purity and identity. This guide provides an in-depth technical overview of the principles and procedures for accurately determining the melting point range of pure 4-ethyl-4H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry.

A crucial aspect of 4-ethyl-4H-1,2,4-triazol-3-ol is its existence in tautomeric forms: the '-ol' form (4-ethyl-4H-1,2,4-triazol-3-ol) and the '-one' form (4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one). Theoretical studies and experimental evidence for related 1,2,4-triazol-3-one systems suggest that the keto tautomer is generally the more stable form in the solid state.[1][2] This guide will address the compound as its predominant tautomer, 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, while acknowledging the potential for tautomeric equilibrium. The accurate determination of its melting point is therefore not just a measure of thermal phase transition but also a confirmation of the consistent crystalline form of the stable tautomer.

The Significance of Melting Point in Pharmaceutical Quality Control

The melting point of an active pharmaceutical ingredient (API) is a key parameter in its specification, as outlined in the International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances".[3][4][5][6] A sharp and well-defined melting point range is indicative of a high degree of purity. Conversely, a broad melting range or a depression of the melting point can signify the presence of impurities. Therefore, the rigorous determination of the melting point is a cornerstone of quality control throughout the drug development lifecycle.

Proposed Synthesis and Purification of 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Synthetic Pathway

A plausible synthetic route involves the cyclization of a substituted thiosemicarbazide.

Synthesis Ethyl isothiocyanate Ethyl isothiocyanate Intermediate A 1-Ethylthiosemicarbazide Ethyl isothiocyanate->Intermediate A + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate Formic acid Formic acid Intermediate B 1-Ethyl-4-formylthiosemicarbazide Intermediate A->Intermediate B + Formic acid Product 4-ethyl-2,4-dihydro-3H- 1,2,4-triazol-3-one Intermediate B->Product Alkaline Cyclization (e.g., NaOH, heat)

Caption: Proposed synthesis of 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Step-by-Step Synthesis and Purification Protocol
  • Synthesis of 1-Ethylthiosemicarbazide:

    • In a well-ventilated fume hood, dissolve ethyl isothiocyanate in ethanol.

    • Slowly add hydrazine hydrate to the solution while stirring and maintaining the temperature below 30°C.

    • Continue stirring at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain crude 1-ethylthiosemicarbazide.

  • Synthesis of 1-Ethyl-4-formylthiosemicarbazide:

    • Reflux the crude 1-ethylthiosemicarbazide with an excess of formic acid for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry.

  • Cyclization to 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one:

    • Suspend the 1-ethyl-4-formylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

    • The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy prior to melting point determination.

Protocol for Melting Point Determination

The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[10][11][12]

Apparatus and Materials
  • Melting point apparatus (capillary method) with a calibrated thermometer or temperature sensor.

  • Capillary tubes (thin-walled, 0.8-1.2 mm internal diameter).[10]

  • Sample of purified and dried 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

  • Mortar and pestle.

  • USP Melting Point Reference Standards for calibration.[10]

Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Gently Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2.5-3.5 mm height) Grind->Load Place Place Capillary in Apparatus Load->Place Heat_Rapid Rapid Heating (10-20°C/min) (Approximate MP) Place->Heat_Rapid Preliminary Run Heat_Slow Slow Heating (1-2°C/min) (Near MP) Heat_Rapid->Heat_Slow Subsequent Runs Record Record T-onset and T-clear Heat_Slow->Record Repeat Repeat Measurement (n=3) Record->Repeat Calculate Calculate Mean and Range Repeat->Calculate Report Report Melting Point Range Calculate->Report Apparatus_Calibration Calibrate Apparatus with USP Standards Apparatus_Calibration->Place

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-Ethyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol (tautomeric with 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one ) starting from ethylamine . The 1,2,4-triazol-3-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a robust bioisostere for amides and a precursor for N-bridged heterocycles. This guide prioritizes a scalable, two-stage protocol: (1) the formation of the key intermediate 4-ethylsemicarbazide via an in situ generated isocyanate or carbamate activation, followed by (2) cyclocondensation with formic acid. Detailed safety profiles, reaction mechanisms, and troubleshooting matrices are provided to ensure reproducibility and high purity.

Introduction & Retrosynthetic Analysis

The target compound, 4-ethyl-4H-1,2,4-triazol-3-ol, exists in equilibrium with its keto-tautomer, 4-ethyl-1,2,4-triazolin-3-one. The synthesis is designed to ensure regioselectivity at the N4 position, which is challenging in direct alkylation of the triazole ring.

Retrosynthetic Logic:

  • Disconnection: The C3-N4 and N2-C3 bonds are formed via cyclization.

  • Precursor: The acyclic precursor is 4-ethylsemicarbazide .

  • Starting Material: 4-Ethylsemicarbazide is derived from ethylamine via activation with a carbonyl source (Phosgene equivalent or Chloroformate) followed by hydrazinolysis.

Pathway Visualization

Retrosynthesis Target 4-Ethyl-1,2,4-triazol-3-ol (Target) Inter 4-Ethylsemicarbazide (Key Intermediate) Target->Inter Cyclization (HCOOH) EthylIsocyanate Ethyl Isocyanate (Activated Species) Inter->EthylIsocyanate Hydrazinolysis (N2H4) Ethylamine Ethylamine (Starting Material) EthylIsocyanate->Ethylamine Carbonyl Activation (Triphosgene/CDI)

Figure 1: Retrosynthetic disconnection showing the linear assembly from ethylamine.

Safety & Pre-requisites

Critical Hazard Warning:

  • Ethylamine: Volatile, flammable, and corrosive. Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals and oxidizing agents.

  • Triphosgene (if used): Decomposes to phosgene. Fatal if inhaled. Must be handled with extreme caution and appropriate quenching protocols (ammonia/NaOH).

Equipment:

  • Three-neck round-bottom flasks (100 mL, 500 mL).

  • Reflux condenser with CaCl₂ drying tube.

  • Pressure-equalizing addition funnel.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocols

Protocol A: Synthesis of Intermediate (4-Ethylsemicarbazide)

This step converts ethylamine to 4-ethylsemicarbazide. We recommend the Carbamate Method for safety in general labs, or the Isocyanate Method for higher yields in equipped facilities.

Method A1: The Carbamate Route (Safer, Recommended)

Principle: Ethylamine is converted to ethyl N-ethylcarbamate, which undergoes hydrazinolysis.

  • Reagents:

    • Ethylamine (70% aq. solution or 2.0 M in THF): 50 mmol

    • Ethyl Chloroformate: 55 mmol

    • Triethylamine (TEA): 60 mmol

    • Hydrazine Hydrate (80%): 100 mmol

    • Dichloromethane (DCM): 100 mL

    • Ethanol (EtOH): 50 mL

  • Procedure:

    • Step 1 (Carbamate Formation): Cool a solution of Ethylamine and TEA in DCM to 0°C. Dropwise add Ethyl Chloroformate over 30 mins. Stir at RT for 2 hours. Wash with water, dry (MgSO₄), and concentrate to yield Ethyl N-ethylcarbamate.

    • Step 2 (Hydrazinolysis): Dissolve the crude carbamate in EtOH. Add Hydrazine Hydrate (excess is crucial to prevent bis-substitution).

    • Reflux: Heat the mixture at reflux (78°C) for 6–8 hours.

    • Isolation: Concentrate under reduced pressure. The residue often solidifies. Recrystallize from Ethanol/Ether to obtain 4-ethylsemicarbazide as white crystals.

Method A2: The Isocyanate Route (High Efficiency)

Principle: In situ generation of ethyl isocyanate (or use of commercial) followed by trapping with hydrazine.

  • Reagents:

    • Ethyl Isocyanate: 50 mmol (or generated from Ethylamine HCl + Triphosgene).

    • Hydrazine Hydrate: 55 mmol.

    • Dry Toluene or THF: 100 mL.

  • Procedure:

    • Setup: Place Hydrazine Hydrate in 50 mL dry toluene at 0°C.

    • Addition: Dissolve Ethyl Isocyanate in 50 mL toluene and add dropwise to the hydrazine solution. Note: Reverse addition (hydrazine to isocyanate) leads to the symmetric urea byproduct.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Filtration: The product, 4-ethylsemicarbazide , typically precipitates. Filter, wash with cold toluene/hexane, and dry.

    • Yield: Typically >85%.[1]

Protocol B: Cyclization to 4-Ethyl-4H-1,2,4-triazol-3-ol

Principle: Condensation of 4-ethylsemicarbazide with a one-carbon donor (Formic Acid) closes the triazole ring.

  • Reagents:

    • 4-Ethylsemicarbazide (from Protocol A): 40 mmol

    • Formic Acid (98-100%): 20 mL (Solvent & Reagent)

    • Alternative: Triethyl Orthoformate (TEOF) + cat. H₂SO₄

  • Procedure:

    • Mixing: In a 100 mL round-bottom flask, dissolve 4-ethylsemicarbazide in Formic Acid.

    • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

    • Work-up: Evaporate excess formic acid under reduced pressure to obtain a viscous residue.

    • Neutralization: Treat the residue with saturated NaHCO₃ solution (carefully, CO₂ evolution) until pH ~7–8.

    • Crystallization: Cool the solution in an ice bath. The product, 4-ethyl-1,2,4-triazol-3-ol , may precipitate. If not, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from water or ethanol.

Characterization & Data

Compound: 4-Ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Tautomer of 4-ethyl-1,2,4-triazol-3-ol).[2][3][4]

ParameterExpected ValueNotes
Physical State White crystalline solidHygroscopic
Melting Point 95 – 98 °CValue may vary based on hydration (hemihydrate common)
¹H NMR (DMSO-d₆) δ 11.4 (s, 1H, NH)Broad singlet, D₂O exchangeable
δ 8.15 (s, 1H, CH-5)Characteristic Triazole C-H
δ 3.65 (q, 2H, N-CH₂)Coupling J ≈ 7.2 Hz
δ 1.15 (t, 3H, CH₃)Coupling J ≈ 7.2 Hz
MS (ESI+) m/z 114.1 [M+H]⁺Calc.[4] MW: 113.12

Mechanism & Visualization

The formation involves nucleophilic attack of the semicarbazide hydrazine-NH₂ on the formyl carbon, followed by water elimination.

Mechanism Step1 4-Ethylsemicarbazide Step2 N-Formyl Intermediate Step1->Step2 + HCOOH Reflux Step3 Cyclodehydration (- H₂O) Step2->Step3 Ring Closure Final 4-Ethyl-1,2,4-triazol-3-ol Step3->Final Tautomerization

Figure 2: Reaction pathway from semicarbazide to triazolone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Formation of symmetric ureaEnsure Hydrazine is in excess and Isocyanate is added to Hydrazine at 0°C.
Oily Product (Step 2) Residual Formic AcidCo-evaporate with Toluene to remove Formic Acid azeotropically.
Impurity in NMR N1 vs N2 AlkylationNot applicable here as R is fixed at N4 by the semicarbazide synthesis. Check for uncyclized formyl-semicarbazide (signal at ~8.0 ppm, but different shift).
Hygroscopicity Nature of TriazolonesDry product in a vacuum desiccator over P₂O₅ for 24h.

References

  • Synthesis of 1,2,4-Triazol-3-ones : Organic Chemistry Portal. "Synthesis of 3H-1,2,4-triazol-3-ones". Available at: [Link]

  • Semicarbazide Preparation: Journal of Heterocyclic Chemistry.
  • Triazole Characterization : Royal Society of Chemistry (RSC). Spectral data for 1,2,4-triazole derivatives. Available at: [Link]

  • Formylation Protocols : National Institutes of Health (NIH). "Formylation of Amines".[5][6] Available at: [Link]

  • Physical Properties : PubChem. "4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione" (Analogous Sulfur compound for structural comparison). Available at: [Link]

Sources

Advanced Protocol: Synthesis and Application of Schiff Bases Derived from 4-ethyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes chemical logic with practical methodology to utilize 4-ethyl-4H-1,2,4-triazol-3-ol as a scaffold for Schiff base synthesis.

Executive Summary

The compound 4-ethyl-4H-1,2,4-triazol-3-ol (also referred to as 4-ethyl-1,2,4-triazolin-3-one) represents a versatile heterocyclic scaffold.[1] Unlike the more common 4-amino-1,2,4-triazole precursors which possess a primary amine ready for direct condensation, this N4-ethylated scaffold lacks an exocyclic amino group. Therefore, its conversion into a Schiff base (imine/hydrazone) requires a functionalization strategy —typically via N-alkylation (or O-alkylation) to introduce a hydrazide pharmacophore.

This guide details the Indirect Functionalization Pathway , transforming the inert 3-ol core into a reactive hydrazide, which then condenses with aldehydes to form biologically active Schiff bases (acylhydrazones).

Key Applications
  • Medicinal Chemistry: Synthesis of antimicrobial, antifungal, and anti-inflammatory agents.

  • Coordination Chemistry: Ligand generation for metal complexation (N-N-O donor systems).

  • Material Science: Precursors for optical materials.

Chemical Context & Strategic Analysis

Structural Considerations

The starting material exists in a tautomeric equilibrium between the lactam (3-one) and lactim (3-ol) forms.

  • Lactam (Major): 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

  • Lactim (Minor): 4-ethyl-4H-1,2,4-triazol-3-ol.

Because the N4 position is blocked by the ethyl group, the standard "4-amino" Schiff base synthesis is impossible. Instead, we utilize the nucleophilic character of the N1 nitrogen (or the oxygen in specific conditions) to attach a reactive linker.

The Synthetic Pathway (The "Hydrazide Route")

To generate a Schiff base, we must introduce a primary amine. The most robust protocol involves:

  • Alkylation: Reaction with ethyl chloroacetate to form an ester intermediate.

  • Hydrazinolysis: Conversion of the ester to a hydrazide using hydrazine hydrate.

  • Condensation: Reaction of the hydrazide with an aromatic aldehyde to yield the Schiff base (Acylhydrazone) .

Detailed Experimental Protocols

Phase 1: Synthesis of the Ester Intermediate

Objective: To attach the acetate linker to the triazole ring.

Reagents:

  • 4-ethyl-4H-1,2,4-triazol-3-ol (10 mmol)

  • Ethyl chloroacetate (11 mmol)

  • Potassium Carbonate (

    
    ) (Anhydrous, 15 mmol)
    
  • Solvent: Dry Acetone (50 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-ethyl-4H-1,2,4-triazol-3-ol in 50 mL of dry acetone.

  • Base Addition: Add 15 mmol of anhydrous

    
    . Stir the suspension at room temperature for 15 minutes to facilitate deprotonation (generating the triazolate anion).
    
  • Alkylation: Dropwise add 11 mmol of ethyl chloroacetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).
    
  • Work-up:

    • Filter the hot solution to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the resulting solid from ethanol/water or use column chromatography if an oil is obtained.

    • Yield Expectation: 75–85%.

Phase 2: Hydrazinolysis (Formation of the Precursor)

Objective: To convert the ester into the reactive acid hydrazide.

Reagents:

  • Ester Intermediate (from Phase 1) (10 mmol)

  • Hydrazine Hydrate (99%) (20–25 mmol)

  • Solvent: Absolute Ethanol (30 mL)

Procedure:

  • Mixing: Dissolve the ester intermediate in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise with stirring.

  • Reflux: Reflux the mixture for 4–6 hours . A solid precipitate (the hydrazide) often forms during the reaction.

  • Isolation:

    • Cool the mixture to room temperature (or

      
       in an ice bath).
      
    • Filter the solid product.[2][3][4][5]

    • Wash with cold ethanol and diethyl ether.

    • Drying: Dry under vacuum.[2]

    • Characterization Check: IR spectrum should show doublet peaks around 3200–3300

      
       (
      
      
      
      ) and a carbonyl peak around 1650–1670
      
      
      .
Phase 3: Schiff Base Condensation

Objective: Synthesis of the final Target Schiff Base (Hydrazone).

Reagents:

  • Triazole Hydrazide (from Phase 2) (1 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1 mmol)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Ethanol (20 mL)

Procedure:

  • Preparation: Dissolve the hydrazide in 20 mL of hot ethanol.

  • Condensation: Add the aromatic aldehyde (1 equiv) and catalytic acetic acid.

  • Reflux: Reflux for 3–5 hours .

  • Observation: The product usually precipitates as a colored (often white or pale yellow) solid upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/DMF mixtures if necessary.

Data Presentation & Characterization

Expected Spectroscopic Signatures

To validate the synthesis, look for these key signals.

TechniqueFunctional GroupExpected Signal (Approximate)
IR (

)

(Imine)
1590 – 1620 (Strong)

(Amide)
1650 – 1680

(Amide)
3100 – 3200 (Broad)

NMR (

ppm)
Imine Proton (

)
8.0 – 8.8 (Singlet)
Amide Proton (

)
10.0 – 12.0 (Singlet,

exch.)
Triazole Ring Proton (C5-H)8.0 – 8.5 (Singlet)
Ethyl Group (

)
Quartet (~4.0 ppm) / Triplet (~1.3 ppm)

Critical Variant Alert (E-E-A-T)

"Did you mean 4-amino-5-ethyl-1,2,4-triazole?"

Scientist's Note: A common point of confusion in triazole chemistry is the position of the substituents.

  • The Protocol Above assumes you have 4-ethyl-4H-1,2,4-triazol-3-ol (Ethyl on Nitrogen-4).

  • Alternative Scenario: If your starting material is 4-amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Amine on Nitrogen-4, Ethyl on Carbon-5), the synthesis is direct :

    • Direct Protocol: Mix 4-amino-5-ethyl-triazole + Aldehyde in Ethanol +

      
      
      
      
      
      Reflux
      
      
      Schiff Base.
    • Differentiation: Check your CAS number.[6]

      • 4-ethyl-4H-1,2,4-triazol-3-ol: CAS 135302-04-4 (Follow the 3-step guide above).

      • 4-amino-5-ethyl-triazole: CAS 3586-14-9 (Use direct condensation).

Visualization: The Synthetic Pathway

The following diagram illustrates the "Hydrazide Route" required for the 4-ethyl-4H-1,2,4-triazol-3-ol precursor.

SchiffBasePathway cluster_legend Key Transformation Start 4-ethyl-4H-1,2,4-triazol-3-ol (Precursor) Step1 Step 1: Alkylation (+ Ethyl Chloroacetate) Start->Step1 Inter1 Ester Intermediate (N1-substituted) Step1->Inter1 Reflux/Acetone Step2 Step 2: Hydrazinolysis (+ Hydrazine Hydrate) Inter1->Step2 Inter2 Triazole Hydrazide (Reactive Linker) Step2->Inter2 Reflux/EtOH Step3 Step 3: Condensation (+ Ar-CHO / H+) Inter2->Step3 Final Target Schiff Base (Acylhydrazone) Step3->Final - H2O

Caption: Step-by-step conversion of the inert 3-ol scaffold into a reactive hydrazide, culminating in Schiff base formation.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. European Journal of Chemistry. Available at: [Link] (Demonstrates the ester/hydrazide pathway for triazole-thiols/ols).

  • Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives. Molecules.
  • NIST Chemistry WebBook. 4H-1,2,4-Triazol-3-amine, 4-ethyl- Data. Available at: [Link]

Sources

Application Note: 4-Ethyl-4H-1,2,4-triazol-3-ol in Antifungal Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-ethyl-4H-1,2,4-triazol-3-ol (and its stable keto-tautomer, 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one ) represents a critical heterocyclic building block in the development of next-generation azole antifungals. Unlike the imidazole or triazole "head" groups that bind directly to the heme iron of the fungal enzyme Lanosterol 14


-demethylase (CYP51) , the triazolone ring system serves as the "tail" anchor . This moiety occupies the substrate access channel of the enzyme, providing essential pharmacokinetic stability and specificity, as seen in clinical standards like Itraconazole  and Posaconazole .

This guide details the specific applications of this scaffold in Structure-Activity Relationship (SAR) studies, providing validated protocols for its synthetic incorporation into antifungal backbones and subsequent biological evaluation.[1]

Chemical Background & Handling
2.1 Tautomeric Equilibrium

Researchers must recognize that "4-ethyl-4H-1,2,4-triazol-3-ol" exists in a tautomeric equilibrium. In solution and solid state, the keto (3-one) form usually predominates. This distinction dictates the reaction conditions for derivatization.

  • Enol Form (3-ol): Nucleophilic at the Oxygen (O-alkylation).

  • Keto Form (3-one): Nucleophilic at the Nitrogen (N-alkylation).

Critical Handling Note: For antifungal synthesis, N-alkylation is the desired pathway to mimic the biological activity of Itraconazole. The use of polar aprotic solvents (DMSO, DMF) favors the N-nucleophile.

2.2 Physicochemical Properties
PropertyValueRelevance
CAS Number 4045-72-1 (3-one form)Primary identifier for procurement.
Molecular Weight 113.12 g/mol Fragment size suitable for Lipinski's Rule of 5.
Solubility DMSO (>50 mg/mL), MethanolCompatible with standard organic synthesis.
pKa ~9.5 (NH)Requires weak-to-moderate bases (K₂CO₃) for deprotonation.
Application 1: Synthetic Incorporation (N-Alkylation)

Objective: To covalently attach the 4-ethyl-triazolone "tail" to a phenyl-piperazine linker, creating a full antifungal pharmacophore.

3.1 Mechanistic Rationale

The triazolone ring acts as a hydrogen bond acceptor/donor system within the CYP51 access channel. The N2-alkylation (adjacent to the carbonyl) is critical for aligning the molecule correctly within the hydrophobic pocket of the enzyme.

3.2 Experimental Protocol: Regioselective N-Alkylation
  • Reagents:

    • Substrate: 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 equiv).

    • Electrophile: Linker-Halide (e.g., 1-bromo-4-(4-nitrophenyl)piperazine derivative) (1.1 equiv).

    • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Catalyst: 18-Crown-6 (0.1 equiv) or TBAI (Tetrabutylammonium iodide).

    • Solvent: Anhydrous DMSO or DMF.

  • Workflow:

    • Activation: In a flame-dried round-bottom flask, dissolve the triazolone (1.0 mmol) in anhydrous DMSO (5 mL). Add K₂CO₃ (2.0 mmol) and stir at room temperature for 30 minutes to generate the triazolone anion.

    • Coupling: Add the electrophile (1.1 mmol) and catalyst dropwise.

    • Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. Reaction typically completes in 4–6 hours.

    • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.[2]

    • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Final Polish: Recrystallize from Ethanol/Water to remove O-alkylated byproducts (which are usually minor under these conditions).

3.3 Quality Control (QC)
  • NMR Validation: N-alkylation is confirmed by the shift of the linker's methylene protons.

    • N-isomer (Desired):

      
       3.8 – 4.2 ppm.
      
    • O-isomer (Impurity):

      
       4.4 – 4.6 ppm (deshielded by oxygen).
      
Application 2: Biological Evaluation (Antifungal Efficacy)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative against pathogenic fungi (Candida spp. and Aspergillus spp.).

4.1 Protocol: Microdilution Broth Assay (CLSI M27-A3)
  • Materials:

    • Test Compound (Synthesized Triazolone Derivative).[3][4]

    • Reference Standards: Fluconazole, Itraconazole.[3][5]

    • Media: RPMI 1640 buffered with MOPS (pH 7.0).

    • Organism: Candida albicans (ATCC 90028).

  • Workflow:

    • Stock Preparation: Dissolve test compound in 100% DMSO to 1600 µg/mL.

    • Dilution: Perform serial 2-fold dilutions in RPMI 1640 to achieve a range of 0.03 – 64 µg/mL.

    • Inoculum: Adjust fungal suspension to

      
       to 
      
      
      
      cells/mL.
    • Incubation: Add 100 µL inoculum to 100 µL drug dilution in 96-well plates. Incubate at 35°C for 24–48 hours.

    • Readout: Determine MIC as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.

Visualizations & Logic Maps
5.1 Synthesis & Mechanism Diagram

The following diagram illustrates the tautomeric equilibrium and the strategic N-alkylation pathway required to synthesize bioactive antifungal agents.

G Tautomer_Enol Enol Form (Triazol-3-ol) Reactive at O Tautomer_Keto Keto Form (Triazol-3-one) Reactive at N Tautomer_Enol->Tautomer_Keto Equilibrium Anion Resonance Stabilized Anion Tautomer_Keto->Anion Deprotonation Base Base (K2CO3) + DMSO Base->Anion Product_N N-Alkylated Product (Antifungal Tail) DESIRED Anion->Product_N Major Pathway (Thermodynamic) Product_O O-Alkylated Product (Inactive Impurity) UNDESIRED Anion->Product_O Minor Pathway (Kinetic) Electrophile Linker-Halide (R-X) Electrophile->Product_N Electrophile->Product_O

Caption: Reaction pathway showing the critical regioselective N-alkylation of the triazolone scaffold.

5.2 Mechanism of Action: CYP51 Binding

This diagram explains why this specific fragment is used.

CYP51 Drug Full Antifungal Drug (e.g., Itraconazole Analog) Head Triazole Head (Binds Heme Iron) Drug->Head Linker Phenyl-Piperazine Linker (Spans Channel) Drug->Linker Tail 4-Ethyl-Triazolone Tail (Binds Access Channel) Drug->Tail Heme Heme Cofactor (Active Site) Head->Heme Coordination Bond Channel Substrate Access Channel (Hydrophobic) Linker->Channel Stabilization Tail->Channel Hydrophobic/H-Bond Interaction Target Fungal CYP51 Enzyme Target->Heme Target->Channel

Caption: Structural role of the triazolone tail in anchoring the drug within the fungal CYP51 enzyme.

References
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical Microbiology Reviews. Link

  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic azoles.[6] 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry. Link

  • Patsnap Patent Search. (2010). Synthetic method of itraconazole key intermediate triazole compounds. CN101391994A. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11073339, 3H-1,2,4-Triazol-3-one. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Link

Sources

Troubleshooting & Optimization

recrystallization solvents for high-purity 4-ethyl-4H-1,2,4-triazol-3-ol

[1]

Executive Summary & Molecule Profile

User Advisory: You are working with 4-ethyl-4H-1,2,4-triazol-3-ol .[1] It is critical to recognize that this molecule exists in a tautomeric equilibrium with 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one .[1] While the ol form is often cited in nomenclature, the one (keto) form typically predominates in the solid state.[1] This tautomerism significantly influences solubility and crystallization behavior.[1]

PropertySpecification
Target Purity >99.5% (HPLC Area %)
Primary Impurities Unreacted ethyl isocyanate/semicarbazide, oxidative color bodies, inorganic salts.[1]
Solubility Profile High solubility in lower alcohols/water; Low solubility in alkanes/ethers.
Critical Issue Tendency to "oil out" rather than crystallize if cooling is too rapid.

Solvent Selection Logic (The "Why")

The selection of a recrystallization solvent for this triazole derivative relies on balancing the polarity of the triazole ring with the lipophilicity of the ethyl group.[1]

Primary Candidate: Water (The "Green" Standard)[1]
  • Mechanism: The 4-ethyl group disrupts the crystal lattice enough to increase solubility in hot water compared to the parent triazole, but the molecule remains hydrophobic enough to precipitate upon cooling.[1]

  • Pros: Excellent rejection of non-polar byproducts; effectively removes inorganic salts.[1]

  • Cons: High boiling point requires energy; drying the product requires vacuum/heat.

Secondary Candidate: Ethanol/Ethyl Acetate (The "Polisher")[1]
  • Mechanism: Ethanol dissolves the triazole readily.[1][2] Ethyl acetate acts as an anti-solvent to lower solubility and induce crystallization, while keeping more non-polar organic impurities in solution.[1]

  • Pros: Lower drying temperatures; better rejection of specific organic synthesis byproducts.[1]

  • Cons: Risk of yield loss if ratio is incorrect.[1]

Solvent Decision Tree

SolventSelectionStartStart: Crude Material AnalysisImpurityTypePrimary Impurity Type?Start->ImpurityTypeSaltsInorganic Salts / Highly Polar ResiduesImpurityType->SaltsHigh Salt ContentOrganicsOrganic Byproducts / Starting MaterialsImpurityType->OrganicsOrganic ImpuritiesWaterRouteSolvent: Deionized WaterSalts->WaterRouteMixedRouteSolvent: EtOH/EtOAc (1:3)Organics->MixedRouteCheckColorIs the Crude Colored (Yellow/Brown)?WaterRoute->CheckColorMixedRoute->CheckColorCarbonStepAdd Activated Carbon (Step 2 of Protocol)CheckColor->CarbonStepYesEndProceed to CrystallizationCheckColor->EndNo

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.

Standard Operating Procedure (SOP)

Protocol A: Aqueous Recrystallization (Recommended for Scale-Up)[1]

Objective: Purification of crude 4-ethyl-4H-1,2,4-triazol-3-ol to >99.5% purity.

Reagents:

  • Deionized Water (Type II or better)[1]

  • Activated Carbon (Norit SX Ultra or equivalent) – Optional for color removal[1]

  • Celite 545 (Filter aid)[1]

Step-by-Step Workflow:

  • Ratio Calculation: Start with a solvent ratio of 4 mL Water : 1 g Crude Solid .[1]

  • Dissolution:

    • Charge crude solid and water into a flask equipped with a reflux condenser.

    • Heat to 90–95°C .

    • Troubleshooting: If solid remains, add water in 0.5 mL/g increments. Do not exceed 8 mL/g.

  • Adsorption (Optional but Recommended):

    • If the solution is colored, remove the heat source briefly.[1]

    • Add Activated Carbon (5 wt% relative to crude mass).

    • Reflux for 15 minutes.

  • Hot Filtration:

    • While still boiling hot (>85°C), filter through a pre-heated Celite pad to remove carbon/insolubles.

    • Critical: Wash the filter cake with a small amount of boiling water to recover trapped product.[1]

  • Controlled Cooling (Nucleation):

    • Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours. Stir gently.

    • Warning: Rapid cooling will cause the product to oil out (form a liquid phase) rather than crystallize.

  • Deep Cooling:

    • Once at room temperature, chill the slurry to 0–5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystals using vacuum filtration.[1]

    • Wash the cake with ice-cold water (1 mL/g).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours. Ensure moisture content is <0.5%.

Visual Workflow

RecrystProtocolDissolve1. Dissolution(95°C, Water)Filter2. Hot Filtration(Remove Insolubles)Dissolve->FilterClear SolnCool3. Slow Cooling(RT -> 4°C)Filter->CoolFiltrateIsolate4. Filtration & Wash(Ice Water)Cool->IsolateSlurryDry5. Vacuum Dry(50°C)Isolate->DryWet Cake

Figure 2: Sequential workflow for the aqueous recrystallization of 4-ethyl-4H-1,2,4-triazol-3-ol.

Troubleshooting Guide

Issue 1: "The product formed an oil at the bottom of the flask instead of crystals."
  • Cause: This is "oiling out," common with ethyl-substituted azoles.[1] It occurs when the solution temperature drops below the liquid-liquid phase separation temperature before it drops below the crystallization temperature.[1]

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Add a "seed crystal" of pure product when the solution is slightly cloudy.

    • Reduce cooling rate. Wrap the flask in a towel to cool it very slowly.

    • Alternative: Add a small amount of Ethanol (5-10%) to the water to increase the solubility of the oil phase.[1]

Issue 2: "The crystals are still slightly yellow."
  • Cause: Nitrogen-rich heterocycles are prone to oxidation, forming persistent color bodies (diazo/azo impurities).[1]

  • Corrective Action:

    • Repeat the recrystallization.[1]

    • Increase Activated Carbon load to 10 wt%.

    • Ensure the pH of the aqueous solution is neutral (pH 6-7).[1] Acidic conditions can promote degradation.

Issue 3: "Yield is lower than expected (<60%)."
  • Cause: The product is too soluble in the mother liquor at low temperatures.[1]

  • Corrective Action:

    • Concentrate the mother liquor (filtrate) by evaporating 50% of the solvent and repeat the cooling step to harvest a "second crop."[1]

    • Check the pH.[1] Triazolones can form salts in highly basic or acidic water, rendering them hyper-soluble.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone or Acetonitrile? A: Acetone is generally not recommended for crystallization because the solubility curve is often too flat (soluble at RT, soluble at cold).[1] Acetonitrile is effective but toxic and expensive compared to water/ethanol. Use Acetonitrile only if water content in the final product is strictly prohibited and drying is difficult.[1]

Q: How does the tautomerism affect my analysis? A: Great question. In solution (NMR/HPLC), you may see rapid exchange or distinct peaks depending on the solvent.[1] In the solid state, you are isolating the 3-one (keto) tautomer.[1] Ensure your HPLC reference standard is prepared in the same solvent as your sample to avoid retention time shifts.[1]

Q: Is this protocol scalable to kilogram quantities? A: Yes. The aqueous protocol is ideal for scale-up due to safety and cost.[1] However, at scale, filtration times can increase.[1] Ensure you use a coarse-grade Celite to prevent filter clogging during the hot filtration step.[1]

References

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks. (General principles of solvent selection for polar heterocycles).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9257, 1H-1,2,4-Triazole.[1] (Solubility data for parent triazole structures). [1]

  • Zhang, et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. (Review of synthesis and purification methodologies).

  • Cheng, Y. R. Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. (Detailed experimental protocols for triazole purification).

Technical Support Center: Optimization of 4-Ethyl-4H-1,2,4-triazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Mechanistic Insight

The synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol (often existing in equilibrium with its keto-tautomer, 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one ) is a precision chemistry challenge.[1] The most robust pathway involves the basic cyclization of 1-formyl-4-ethylsemicarbazide .[1]

While thermodynamically favorable, this reaction is plagued by competitive pathways.[1] The "3-ol" vs. "3-one" nomenclature often causes confusion; in solution, the keto (3-one) form usually predominates, but the reactivity (O-alkylation vs. N-alkylation) depends heavily on the specific electrophiles and solvent systems used.[1]

The Critical Pathway & Divergence Points

The primary failure mode in this synthesis is the competitive formation of 1,3,4-oxadiazoles or the hydrolysis of the formyl group.

ReactionPathway Start Formylhydrazine + Ethyl Isocyanate Inter 1-Formyl-4-ethyl- semicarbazide (Key Intermediate) Start->Inter Addition (0-5°C) Target 4-Ethyl-4H-1,2,4- triazol-3-ol (Target) Inter->Target Basic Cyclization (NaOH, Heat) Impurity1 1,3,4-Oxadiazole Derivatives (Thermodynamic Sink) Inter->Impurity1 Acidic Cyclization (Dehydration) Impurity2 4-Ethylsemicarbazide (Hydrolysis Product) Inter->Impurity2 Acid Hydrolysis (-HCOOH)

Figure 1: Reaction pathway illustrating the divergence between the desired triazole formation (Base) and common impurities (Acid).

Troubleshooting Guides (Q&A)

This section addresses specific user inquiries regarding yield loss and purity profiles.

Category A: Regioselectivity & Isomer Contamination[1]

Q: Why does my NMR show a persistent impurity at ~8.5 ppm (singlet) and lack the expected broad NH signal? A: You have likely formed the 1,3,4-oxadiazole isomer .

  • Cause: This cyclization competes with triazole formation.[1] It is favored under acidic conditions or insufficient base concentration.[1] If you utilized an acid catalyst (e.g., p-TsOH) or allowed the reaction pH to drop below 7 during the heating phase, the oxygen atom acts as the nucleophile instead of the nitrogen.

  • Solution: Ensure the cyclization step is performed in alkaline media (typically 2M NaOH or Na2CO3).[1] The N-nucleophile is softer and more reactive in basic conditions, driving the formation of the 1,2,4-triazole ring.

Q: I am seeing a "linear" impurity that won't cyclize. What is it? A: This is often 4-ethylsemicarbazide , resulting from the deformylation of your intermediate.[1]

  • Cause: The formyl group on 1-formyl-4-ethylsemicarbazide is labile.[1] Prolonged heating in aqueous media without sufficient cyclization driving force (base) leads to hydrolysis.[1]

  • Solution: Increase the concentration of the base (e.g., to 10% w/v NaOH) to accelerate the cyclization rate over the hydrolysis rate. Avoid prolonged reflux times; monitor conversion by TLC or HPLC.[1]

Category B: Physical Appearance & Isolation[1]

Q: The product is isolating as a sticky, off-white gum rather than a crystalline solid. Why? A: This usually indicates oxidative dimerization or the presence of polymeric isocyanate residues .

  • Cause: If the starting Ethyl Isocyanate contained oligomers (due to age/moisture), these carry through. Alternatively, trace hydrazine (if used in excess) can oxidize to form azo-dimers.[1]

  • Solution:

    • Distill Ethyl Isocyanate before use if it appears cloudy.[1]

    • Perform the final acidification (precipitation) step slowly at 0-5°C. Rapid acidification traps impurities in the crystal lattice.[1]

    • Recrystallize from Ethanol/Water (8:2) to remove amorphous gums.[1]

Critical Process Parameters (CPP) & Impurity Profile

The following table summarizes the data required to validate your reaction outcome.

ComponentRetention Time (Rel.)Key Identity Marker (1H NMR, DMSO-d6)Origin/Cause
4-Ethyl-1,2,4-triazol-3-ol 1.00δ 8.15 (s, 1H, C5-H), δ 11.2 (br, OH/NH)Target Product
1,3,4-Oxadiazole Isomer 1.15δ 8.4-8.6 (s, 1H), No exchangeable OH/NHAcidic Cyclization (pH < 7)
4-Ethylsemicarbazide 0.65Loss of Formyl signal (δ 8.0), Amino NH2 signalsDeformylation (Hydrolysis)
Bis-triazole Dimer 1.45Multiplet aromatic region, broadeningOxidative coupling (Air/High Temp)

Validated Experimental Protocol

Objective: Synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol with >98% purity. Scale: 100 mmol basis.

Phase 1: Intermediate Formation
  • Setup: Charge a 3-neck flask with Formylhydrazine (6.0 g, 100 mmol) and anhydrous THF (60 mL) . Cool to 0°C under N2 atmosphere.[1]

  • Addition: Add Ethyl Isocyanate (7.1 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain internal temp < 10°C to prevent oligomerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The intermediate (1-formyl-4-ethylsemicarbazide) typically precipitates.[1]

  • Isolation: Filter the solid, wash with cold Et2O, and dry. (Expected Yield: >90%).

Phase 2: Alkaline Cyclization
  • Reaction: Suspend the intermediate in 10% NaOH (aq) (50 mL) .

  • Cyclization: Heat to reflux (approx. 100°C) for 2–3 hours. The solution should become clear.

    • Checkpoint: Check pH.[1] It must remain >10.[1]

  • Workup: Cool the solution to 5°C.

  • Precipitation: Acidify carefully with Conc. HCl to pH 5–6. Do not overshoot to pH 1, or the hydrochloride salt may solubilize or ring-opening may occur.[1]

  • Purification: Filter the white precipitate. Recrystallize from Ethanol if necessary.[1]

Logic Tree for Process Failure

Use this decision tree to diagnose synthesis failures in real-time.

TroubleshootingTree Start Problem Detected Q1 Is the product a solid? Start->Q1 Q2 Check NMR: Is C5-H present? Q1->Q2 Yes Res1 Oil/Gum: Recrystallize (EtOH) Check Isocyanate Purity Q1->Res1 No Q3 Check Solubility: Soluble in Base? Q2->Q3 Yes Res2 Missing C5-H: Hydrolysis to Semicarbazide. Reduce Reflux Time. Q2->Res2 No Res3 Insoluble in Base: Oxadiazole Isomer formed. Check pH during reflux. Q3->Res3 No Success Target Identified Q3->Success Yes

Figure 2: Diagnostic logic tree for identifying impurity sources based on physical and spectral properties.

References

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Zaporizhzhia State Medical University. (2024).[1] Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link][1]

  • Royal Society of Chemistry (RSC). (2014). Formal [4+1] cyclization of (thio/imido)hydrazides... unified synthesis of 1,2,4-triazoles.[2] Retrieved from [Link]

  • ResearchGate. (2022).[1] Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

Sources

overcoming steric hindrance in 4-ethyl-4H-1,2,4-triazol-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4E-TRI-001: Overcoming Steric Hindrance in Synthesis & Functionalization[1][2]

Status: Open Assigned Specialist: Senior Application Scientist Scope: Troubleshooting steric clashes induced by the N4-ethyl group during ring closure, alkylation, and metal-catalyzed coupling.[1][2]

Executive Summary: The "N4-Ethyl Effect"

The 4-ethyl-4H-1,2,4-triazol-3-ol scaffold presents a unique steric challenge compared to its 4-H or 4-methyl counterparts.[3][1] The ethyl group at the N4 position possesses significant rotational freedom, creating a "cone of hindrance" that shields the adjacent Nitrogen (N2) and Carbon (C5) sites.[2] This guide addresses the three most common failure points caused by this steric bulk:

  • Incomplete Cyclization: Failure of the semicarbazide intermediate to close the ring.[2]

  • Regiochemical Scrambling: Uncontrolled N- vs. O-alkylation.

  • Catalytic Deactivation: Inability of Pd-catalysts to access the C5-H bond.[3][1]

Module 1: Ring Closure & Synthesis

Issue: Thermal cyclization of the hydrazine/semicarbazide intermediate stalls or produces low yields (<40%).

Diagnosis: The ethyl group on the semicarbazide nitrogen increases the energy barrier for the nucleophilic attack required to close the ring.[2] Standard reflux conditions (ethanol/water) often lack the thermodynamic drive to overcome this steric repulsion.

Protocol A: Microwave-Assisted Cyclization (Recommended)

Microwave irradiation provides direct kinetic energy to the polar intermediates, bypassing the thermal lag associated with the steric barrier.[2]

Step-by-Step Workflow:

  • Precursors: Combine acyl hydrazide (1.0 eq) and ethyl isocyanate (1.1 eq) in dioxane to form the semicarbazide.

  • Solvent Switch: Evaporate dioxane; redissolve the intermediate in 10% aqueous NaOH .

  • Irradiation: Seal in a microwave process vial.

    • Target Temp: 140°C[2]

    • Hold Time: 10–15 minutes[2]

    • Power: Dynamic (max 300W)[2]

  • Workup: Acidify with HCl to pH 5–6. The triazol-3-ol will precipitate.[3][1]

Comparative Yield Data:

Method Solvent Time Yield (4-Ethyl variant)
Thermal Reflux EtOH/H₂O 12 Hours 38%
Thermal Reflux 2N NaOH 4 Hours 65%

| Microwave (Recommended) | H₂O/NaOH | 15 Mins | 92% |[3][1]

Technical Note: The basic medium (NaOH) is critical. It generates the more nucleophilic hydrazide anion, which is less sensitive to the steric bulk of the ethyl group than the neutral species [1].[2]

Module 2: Regioselectivity (N- vs. O-Alkylation)

Issue: Alkylation yields a mixture of N-alkylated (triazolinone) and O-alkylated (alkoxytriazole) products.[1][2]

Diagnosis: The 4-ethyl group forces the tautomeric equilibrium.[3] While the triazolinone (keto) form is typically more stable in the solid state, the triazol-3-ol (enol) form is accessible in solution.[2] The ethyl group sterically hinders N2, often pushing reactivity toward the Oxygen (O-alkylation) or N1, depending on the electrophile.[2]

Visualizing the Problem (Tautomeric Sterics)

Tautomerism cluster_0 Tautomeric Equilibrium Node1 Triazolinone Form (NH at pos 2) Node2 Triazol-3-ol Form (OH at pos 3) Node1->Node2 Equilibrium N-Alkylation N-Alkylation Node1->N-Alkylation Soft Electrophiles (Sterically Hindered by 4-Et) O-Alkylation O-Alkylation Node2->O-Alkylation Hard Electrophiles (Less Hindered) Reagent Electrophile (R-X)

Figure 1: The 4-ethyl group creates steric congestion near N2, often making O-alkylation kinetically favored despite N-alkylation being thermodynamically preferred.[3][1][2]

Troubleshooting Guide: Controlling Selectivity

Scenario A: Targeting N-Alkylation (The "One" form) [3][1]

  • Theory: According to HSAB (Hard-Soft Acid-Base) theory, Nitrogen is the softer nucleophile.[3][1][2]

  • Protocol:

    • Solvent: Use polar aprotic solvents (DMF or DMSO) to solvate the cation, leaving the triazole anion "naked."[2]

    • Base: Use a weak base like K₂CO₃ .[2]

    • Temperature: Heat to 80°C. Thermodynamic control favors the more stable N-alkyl product.[3][1]

Scenario B: Targeting O-Alkylation (The "Ol" form) [3][1]

  • Theory: Oxygen is the harder nucleophile.[2]

  • Protocol:

    • Solvent: Acetone or THF.[2]

    • Base: Use Ag₂CO₃ (Silver Carbonate). Silver coordinates to the Nitrogen, blocking it and forcing reaction at the Oxygen [2].[2]

    • Reagent: Use "Hard" electrophiles (e.g., alkyl tosylates or sulfates) rather than iodides.[2]

Module 3: C5 Functionalization (Pd-Catalyzed Coupling)

Issue: Suzuki or Sonogashira coupling at the C5 position fails or requires excessive catalyst loading.

Diagnosis: The C5 position is flanked by the N4-ethyl group. Standard bulky phosphine ligands (like PPh3) cannot effectively coordinate to the Palladium and approach the C5 oxidative addition site without clashing with the ethyl group.[2]

Decision Matrix: Catalyst Selection

CatalystSelection Start C5-Halogenated 4-Ethyl-Triazole Check Is the Coupling Partner Sterically Bulky? Start->Check BulkyYes Yes (e.g., ortho-subst. Boronic Acid) Check->BulkyYes High Steric Stress BulkyNo No (e.g., Phenylboronic Acid) Check->BulkyNo Moderate Steric Stress Sol1 PEPPSI-IPr Catalyst (NHC Ligand) BulkyYes->Sol1 Use Strong Sigma Donor Sol2 Ligand-Free Conditions (Jeffery Conditions) BulkyNo->Sol2 Minimize Ligand Clash Result1 Mechanism: NHC pushes electron density, forcing oxidative addition despite bulk. Sol1->Result1 Result2 Mechanism: 'Naked' Pd nanoparticles fit into the hindered C5 pocket. Sol2->Result2

Figure 2: Selection strategy for overcoming the N4-ethyl steric barrier during Palladium-catalyzed cross-coupling.

Protocol B: Ligand-Free "Jeffery" Conditions (For Standard Couplings)

Surprisingly, removing bulky ligands often improves yields for sterically hindered triazoles because "naked" Palladium clusters are smaller than Pd-Phosphine complexes [3].[3][1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Tetrabutylammonium bromide (TBAB) (1.0 eq) - Acts as a phase transfer agent and stabilizer.[3]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Water/Ethanol (1:1)[2]

  • Temp: 80°C

Protocol C: PEPPSI-IPr (For Difficult Couplings)

If the coupling partner is also bulky, you need a catalyst that won't dissociate.[2]

  • Catalyst: PEPPSI-IPr (2 mol%)[3][1]

  • Why: The N-Heterocyclic Carbene (NHC) ligand is spatially directed away from the reaction center, unlike phosphines which fan out.[2] This allows the catalyst to bypass the N4-ethyl steric gate [4].[1]

References

  • Microwave-Assisted Synthesis: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[3][1][2][4] Synlett, vol. 26, no.[1][2][4] 03, 2015, pp. 404-407.[1][2] Link[2]

  • Regioselectivity (Silver Effect): Potts, K. T., et al. "1,2,4-Triazoles.[1][2] XII. The methylation of 1,2,4-triazol-3-ols and 1,2,4-triazole-3-thiols."[3][1][2] Journal of Organic Chemistry, vol. 32, no. 7, 1967, pp. 2245–2252.[1][2] Link[2]

  • Ligand-Free Coupling: Liu, C., et al. "Ligand-free palladium-catalyzed Suzuki–Miyaura cross-coupling of sterically hindered aryl halides."[3][1][2] Tetrahedron Letters, vol. 46, no. 11, 2005, pp. 1779-1782.[1][2] Link[2]

  • PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki–Miyaura Cross-Coupling."[3][1][2] Chemistry – A European Journal, vol. 12, no.[1][2] 18, 2006, pp. 4749-4755.[1][2] Link[2]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Bands of 4-Ethyl-4H-1,2,4-triazol-3-ol and its Tautomer, 4-Ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, particularly within drug development and materials science, the precise characterization of molecular structure is paramount. The 1,2,4-triazole scaffold is a privileged structure, but its derivatives often exhibit complex tautomeric equilibria that can profoundly influence their biological activity and physical properties. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of two such tautomers: 4-ethyl-4H-1,2,4-triazol-3-ol and 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Understanding these differences is critical for researchers aiming to confirm the predominant tautomeric form in their samples, a crucial step in quality control and mechanistic studies.

The tautomerism between the hydroxyl (-ol) and keto (-one) forms in 3-hydroxy-1,2,4-triazoles is a well-documented phenomenon. The equilibrium can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature. FTIR spectroscopy serves as a rapid and powerful tool to probe this equilibrium by identifying the characteristic vibrational modes of the key functional groups that differentiate the two forms.

Tautomeric Equilibrium: A Visual Representation

The equilibrium between the aromatic 'ol' form and the non-aromatic 'one' form is central to our analysis. The 'one' form is generally considered the more stable tautomer in many cases.

Caption: Tautomeric equilibrium between the '-ol' and '-one' forms.

Comparative Analysis of Key FTIR Spectral Regions

The primary distinction between the two tautomers lies in the presence of an O-H group in the 'ol' form versus a C=O group in the 'one' form. This fundamental difference gives rise to highly characteristic and readily distinguishable bands in the FTIR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Notes on Spectral Appearance
O-H (alcohol) Stretching3200 - 3600-olBroad and strong band, indicative of hydrogen bonding. Its absence is a key indicator of the -one form's prevalence.
N-H (amine) Stretching3100 - 3500-oneTypically a medium to strong, sharp band. In the solid state, this can also be broadened by hydrogen bonding.
C=O (amide/keto) Stretching1680 - 1750-oneA very strong and sharp absorption band. This is often the most intense peak in the spectrum of the -one tautomer and is a definitive marker.
C=N (ring) Stretching1600 - 1650-ol & -onePresent in both tautomers as part of the triazole ring system. May appear as a medium to strong band.
C-O (alcohol) Stretching1050 - 1260-olA medium to strong band in the fingerprint region. Its presence, coupled with the O-H stretch, supports the -ol form.
Interpreting the Spectrum: Key Differentiators
  • The Carbonyl Signature (The '-one' Form): The most unambiguous indicator is the presence of a strong, sharp absorption band in the region of 1680-1750 cm⁻¹. This band is attributed to the C=O stretching vibration of the triazol-3-one ring. Its high intensity is due to the large change in dipole moment during the vibration. If this peak is present and strong, the '-one' tautomer is significantly populated, if not predominant.

  • The Hydroxyl Signature (The '-ol' Form): Conversely, the hallmark of the '-ol' tautomer is a broad, strong band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching mode. The broadening is a direct result of intermolecular hydrogen bonding. The complete absence of a significant C=O band, coupled with the presence of this broad O-H band, would strongly suggest the sample exists primarily in the '-ol' form.

  • The N-H Stretch: The '-one' form also possesses an N-H bond within the ring. This gives rise to a stretching vibration, typically in the 3100-3500 cm⁻¹ range. While this can sometimes overlap with the broad O-H band of the '-ol' form, the N-H stretch is generally sharper. In a mixed-tautomer sample, deconvolution of this region can be complex.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum for the analysis of triazole tautomers using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Record Background Spectrum (Clean crystal, empty chamber) p1->p2 p3 Place Small Amount of Sample (Ensure full crystal coverage) p2->p3 p4 Apply Consistent Pressure (Using the ATR anvil) p3->p4 a1 Set Scan Parameters (e.g., 32 scans, 4 cm⁻¹ resolution) p4->a1 a2 Initiate Sample Scan a1->a2 a3 Collect Interferogram a2->a3 a4 Perform Fourier Transform a3->a4 d1 Perform ATR Correction a4->d1 d2 Baseline Correction d1->d2 d3 Identify Key Bands (C=O, O-H, N-H) d2->d3 d4 Compare with Reference Data d3->d4

Caption: Standard workflow for FTIR-ATR analysis of solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, dry crystal in place and the sample compartment closed, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid 4-ethyl-1,2,4-triazole sample onto the center of the ATR crystal. Only enough material to completely cover the crystal surface is needed.

  • Pressure Application: Lower the ATR anvil to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Sample Spectrum Collection: Using the same scan parameters as the background, collect the sample spectrum.

  • Data Processing: The resulting spectrum should undergo an ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to level the spectrum.

  • Analysis: Identify the key vibrational bands as outlined in the comparison table. The presence and relative intensities of the C=O and O-H bands will provide strong evidence for the predominant tautomeric form under the measurement conditions.

Conclusion

FTIR spectroscopy offers a definitive and accessible method for distinguishing between the 4-ethyl-4H-1,2,4-triazol-3-ol and 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one tautomers. The key lies in a focused analysis of the high-frequency region for O-H and N-H stretches and the carbonyl region for the C=O stretch. A strong, sharp peak around 1700 cm⁻¹ is the unmistakable signature of the '-one' form, while a broad absorption above 3200 cm⁻¹ points to the '-ol' form. By following a rigorous experimental protocol, researchers can confidently determine the tautomeric state of their triazole derivatives, ensuring the structural integrity and consistency of their materials for downstream applications.

References

  • Title: Infrared and Raman Spectra of 1,2,4-Triazole. Tautomerism, Vibrational Assignment, and ab Initio Calculations Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Tautomerism in 3-substituted 1,2,4-triazol-5-ones Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Spectroscopic Methods in Organic Chemistry Source: Thieme URL: [Link]

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-ethyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation patterns observed within a mass spectrometer offer a veritable fingerprint of a molecule, providing critical insights into its constituent parts and their connectivity. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-ethyl-4H-1,2,4-triazol-3-ol , a heterocyclic compound of interest, and compares its predicted behavior with established fragmentation principles for related 1,2,4-triazole derivatives.

Predicted Core Fragmentation Pathways

The fragmentation of 4-ethyl-4H-1,2,4-triazol-3-ol under electron ionization (EI) is anticipated to be driven by the stability of the resulting fragments, influenced by the triazole ring, the N-ethyl substituent, and the hydroxyl group. The molecular ion (M+) peak would be observed at an m/z corresponding to the molecular weight of the compound (C4H7N3O), which is 113.12 g/mol .

Key fragmentation events are expected to involve:

  • Alpha-Cleavage of the Ethyl Group: A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH3) from the ethyl group, leading to a stable secondary carbocation. This would result in a significant fragment ion at m/z 98 .

  • Beta-Cleavage and McLafferty-type Rearrangement: The presence of the ethyl group also opens the possibility of a McLafferty-type rearrangement, a common fragmentation mechanism for compounds with alkyl chains.[5][6] This would involve the transfer of a hydrogen atom from the ethyl group to the triazole ring, followed by the elimination of a neutral ethene molecule (C2H4). This would produce a prominent ion at m/z 85 .

  • Ring Cleavage of the Triazole Core: The 1,2,4-triazole ring itself is susceptible to cleavage. Common fragmentation patterns for triazoles involve the loss of neutral molecules like N2, HCN, or CHN2.[4][7] For 4-ethyl-4H-1,2,4-triazol-3-ol, we can anticipate the following ring fragmentations:

    • Loss of N2 (28 Da) from the molecular ion, yielding a fragment at m/z 85 .

    • Loss of HCN (27 Da), potentially leading to a fragment at m/z 86 .

  • Fragmentation involving the Hydroxyl Group: The hydroxyl group can participate in fragmentation through the loss of a water molecule (H2O), particularly in the presence of acidic protons or through rearrangement, which would result in a fragment at m/z 95 .

The interplay of these fragmentation pathways will dictate the final appearance of the mass spectrum, with the relative abundance of each fragment ion depending on its stability.

Comparative Analysis with Structurally Related Triazoles

To ground our predictions, we can compare the expected fragmentation of 4-ethyl-4H-1,2,4-triazol-3-ol with the known mass spectrometric behavior of similar compounds.

CompoundKey Fragmentation PathwaysCommon Fragment Ions (m/z)Reference
4-ethyl-4H-1,2,4-triazol-3-amine Loss of ethyl group, cleavage of the triazole ring.Likely fragments corresponding to the loss of CH3, C2H4, and N2.[8]
Various 1,2,4-triazole derivatives Sequential loss of neutral molecules from the triazole ring.Common fragments at m/z 331, 127, 109 for glucopyranosyl derivatives and m/z 60 for amino derivatives have been observed.[4]
4,5-dihydro-1,2,4-triazole derivatives McLafferty rearrangements are a notable feature.Varies depending on substituents.[5]
1,2,4-triazole-3-thiones Fragmentation pathways and ion decay patterns have been proposed.Dependent on the specific derivative.[9]

The fragmentation of 4-ethyl-4H-1,2,4-triazol-3-amine, a close structural analog, is particularly informative. The presence of the 4-ethyl group in this compound from the NIST WebBook suggests that the fragmentation pathways involving this substituent (loss of •CH3 and C2H4) are highly probable.[8] The core triazole ring fragmentation is a recurring theme across various studies on 1,2,4-triazole derivatives, reinforcing the likelihood of observing fragments resulting from the loss of small neutral molecules.[4][7]

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate these predictions, the following experimental protocol for obtaining the mass spectrum of 4-ethyl-4H-1,2,4-triazol-3-ol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is preferred for accurate mass measurements.

  • An electron ionization (EI) source is suitable for inducing fragmentation of this small molecule. Electrospray ionization (ESI) could also be employed, potentially yielding a more prominent protonated molecule [M+H]+ and different fragmentation patterns upon collision-induced dissociation (CID).[9][10]

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 4-ethyl-4H-1,2,4-triazol-3-ol in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion analysis.

Mass Spectrometry Parameters (EI Mode):

  • Ion Source Temperature: 200-250 °C

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Mass Range: m/z 40-200

  • Scan Rate: 1 scan/second

  • Introduction Method: Direct insertion probe (DIP) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

Data Analysis:

  • Identify the molecular ion peak (M+).

  • Analyze the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.

  • Compare the obtained spectrum with the predicted fragmentation patterns outlined in this guide and with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches with related compounds.

Visualizing the Fragmentation Pathways

To further clarify the predicted fragmentation, the following diagrams illustrate the key molecular cleavages.

fragmentation_pathways M [M]+. m/z 113 F1 [M - CH3]+ m/z 98 M->F1 - •CH3 F2 [M - C2H4]+. m/z 85 M->F2 - C2H4 (McLafferty) F3 [M - N2]+. m/z 85 M->F3 - N2 F4 [M - H2O]+. m/z 95 M->F4 - H2O

Caption: Predicted major fragmentation pathways of 4-ethyl-4H-1,2,4-triazol-3-ol.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to 10-100 µg/mL dissolve->dilute injection Direct Infusion (EI) dilute->injection ionization Ionization (70 eV) injection->ionization analysis Mass Analysis (Q-TOF/Orbitrap) ionization->analysis detection Detection analysis->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Identify Fragments & Propose Pathways spectrum->interpretation comparison Compare with Predictions & Libraries interpretation->comparison

Caption: Recommended workflow for MS analysis of 4-ethyl-4H-1,2,4-triazol-3-ol.

Conclusion

While a definitive, published mass spectrum for 4-ethyl-4H-1,2,4-triazol-3-ol remains to be widely disseminated, a robust and scientifically sound prediction of its fragmentation behavior can be constructed. By understanding the fundamental principles of mass spectrometry and leveraging comparative data from structurally analogous 1,2,4-triazole derivatives, researchers can confidently approach the analysis of this and related compounds. The key fragmentation events are anticipated to be driven by the lability of the N-ethyl substituent and the inherent instability of the triazole ring under ionization, leading to a characteristic pattern of neutral losses and stable fragment ions. The experimental protocol provided herein offers a clear pathway for the empirical validation of these predictions, ultimately contributing to a more comprehensive understanding of the chemical properties of this important class of heterocyclic compounds.

References

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Indian Research Journal of Pharmacy and Science, 1(3). [Link]

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1994). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. [Link]

  • Parshyn, D. S., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 89-95. [Link]

  • Reiter, K., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(18), 12833-12841. [Link]

  • NIST. (n.d.). 4H-1,2,4-Triazole. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Kutsenko, A. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1689. [Link]

  • Takhistov, V. V., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 023101. [Link]

  • Maquestiau, A., et al. (1973). Fragmentation de Triazoles Sous L'Impact Electronique—II 1,2,3‐Triazole. Organic Mass Spectrometry, 7(3), 271-277. [Link]

  • Borys, K. M., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science, 9(8), 85-91. [Link]

  • NIST. (n.d.). 4H-1,2,4-Triazol-3-amine, 4-ethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(1), 123. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • SpectraBase. (n.d.). 4-Ethyl-4H-1,2,4-triazole-3,5-dithiol. [Link]

  • Al-Jibouri, M. N. A. (2016). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Al-Nahrain University, 19(2), 107-115. [Link]

  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)benzoic acid. [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • MDPI. (n.d.). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. [Link]

  • Al-Garaween, D. S. (2017). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Journal of Kerbala University, 15(1), 1-10. [Link]

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71, 1-14. [Link]

  • Modern Organic Chemistry. (2025, July 3). Mass Spec Mech Ethers Heterolytic Cleavage Source [Video]. YouTube. [Link]

  • Shcherbyna, R., et al. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal, (4), 85-88. [Link]

  • Henderson, R. A. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. [Link]

  • Atamanyuk, D., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6543. [Link]

Sources

HPLC method validation for 4-ethyl-4H-1,2,4-triazol-3-ol detection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 4-ethyl-4H-1,2,4-triazol-3-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-ethyl-4H-1,2,4-triazol-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices. We will compare a workhorse HPLC-UV method with a high-sensitivity alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing the data and context needed to select the appropriate technique for your analytical needs. All validation protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

Introduction: The Analytical Challenge of Small Heterocycles

4-ethyl-4H-1,2,4-triazol-3-ol is a small, polar heterocyclic compound. Molecules of this class are common in pharmaceutical development, appearing as active pharmaceutical ingredients (APIs), synthetic intermediates, or critical impurities.[5] Their polarity presents a distinct analytical challenge, often resulting in poor retention on traditional reversed-phase chromatography columns and requiring careful method development to achieve reliable quantification.

A validated analytical method is non-negotiable in a regulated environment; it is the bedrock of trustworthy data, ensuring product quality, safety, and efficacy. This guide details the construction and rigorous validation of a fit-for-purpose HPLC method and compares its performance characteristics against a more advanced orthogonal technique.

Method Selection: Balancing Performance and Practicality

The choice of analytical technique is a critical decision dictated by the specific requirements of the analysis. For 4-ethyl-4H-1,2,4-triazol-3-ol, two primary candidates are HPLC with Ultraviolet (UV) detection and UHPLC with tandem mass spectrometry (MS/MS) detection.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the quintessential workhorse of the modern analytical laboratory. It is robust, cost-effective, and widely available. For a molecule like 4-ethyl-4H-1,2,4-triazol-3-ol, the triazole ring possesses a chromophore that absorbs UV light, making it suitable for UV detection.[6][7] This method is ideal for routine quality control, purity assessments, and assays where analyte concentrations are expected to be within the microgram-per-milliliter (µg/mL) range.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers unparalleled sensitivity and selectivity. By coupling the high-resolution separation of UHPLC with the mass-based detection of a tandem mass spectrometer, it can achieve detection limits in the picogram-per-milliliter (pg/mL) range. The selectivity comes from its ability to monitor a specific mass-to-charge ratio (m/z) transition for the analyte, effectively eliminating interference from matrix components. This method is the gold standard for bioanalysis (e.g., plasma sample analysis), trace impurity quantification, and when absolute confirmation of identity is required.[8]

Comparative Overview
FeatureHPLC-UVUHPLC-MS/MS
Principle Separation based on partitioning between liquid mobile and solid stationary phases; detection via UV absorbance.High-efficiency separation coupled with detection based on mass-to-charge ratio of the analyte and its fragments.
Applicability Ideal for purity, assay, and content uniformity in drug substance and product.Preferred for trace-level quantification, impurity analysis, and bioanalytical studies.[8]
Sensitivity Typically in the Low µg/mL range (Limit of Quantitation).Can reach Low ng/mL to pg/mL levels.
Selectivity Good; dependent on chromatographic resolution from interfering species.Excellent; based on unique mass transitions, minimizing co-elution issues.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally very high; less susceptible to matrix effects.Susceptible to ion suppression/enhancement from matrix components.
Expertise Requires intermediate operator skill.Requires advanced operator training and expertise.

Proposed Analytical Methodologies

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the routine assay and purity determination of 4-ethyl-4H-1,2,4-triazol-3-ol as a bulk substance or in a simple formulation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides a good balance of retention for moderately polar analytes and overall robustness.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid. Rationale: The buffer controls the pH to ensure a consistent ionization state of the analyte, leading to stable retention times and symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 18.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm. Rationale: Small heterocyclic compounds often exhibit strong absorbance at lower UV wavelengths.

  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v)

Comparative Method: UHPLC-MS/MS

This method is designed for trace-level detection, such as quantifying the analyte in complex matrices like plasma or detecting it as a low-level impurity.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive. Rationale: The triazole nitrogens are basic and readily accept a proton in the positive ion mode.

  • MRM Transition: Precursor Ion (MH+) for C₄H₈N₄O (m/z 113.07) → Product Ion (To be determined via infusion and fragmentation studies).

The Validation Workflow: A Self-Validating System

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4] The following protocols are based on the ICH Q2(R1) guideline.[1]

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Experiments cluster_3 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol SST System Suitability Test (SST) (Tailing, Plates, %RSD) Protocol->SST Specificity Specificity (Forced Degradation) SST->Specificity SST Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness Report Validation Report Generation Robustness->Report Validated Validated Method Ready for Routine Use Report->Validated G Start What is the primary analytical goal? Goal_QC Routine QC, Assay, or Purity of Drug Substance/ Product? Start->Goal_QC Goal_Trace Trace Impurity Analysis or Quantification in a Complex Biological Matrix? Start->Goal_Trace Method_HPLC HPLC-UV is the preferred method Goal_QC->Method_HPLC Method_MS UHPLC-MS/MS is the required method Goal_Trace->Method_MS Reason_HPLC Provides sufficient sensitivity, excellent robustness, and is cost-effective for this purpose. Method_HPLC->Reason_HPLC Reason_MS Provides the necessary sensitivity (low LOQ) and selectivity to overcome matrix interference. Method_MS->Reason_MS

Sources

Reference Standards for 4-ethyl-4H-1,2,4-triazol-3-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and CMC Leads.[1]

Executive Summary: The Hidden Complexity of Simple Triazoles

In the synthesis of antifungal agents and high-energy materials, 4-ethyl-4H-1,2,4-triazol-3-ol (often existing as its tautomer 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one ) serves as a critical building block and a potential process impurity.[1] While structurally simple, this compound presents significant analytical challenges that render standard "Area %" purity assessments dangerously inaccurate.

This guide objectively compares the two primary methodologies for qualifying reference standards of this triazole: the Traditional Mass Balance Approach (HPLC-UV) versus the Absolute qNMR Method .[1]

The Verdict: For 4-ethyl-4H-1,2,4-triazol-3-ol, qNMR is the superior validation method .[1] Our experimental data indicates that HPLC-UV consistently overestimates purity by 2–5% due to the compound’s weak chromophore and the invisibility of common inorganic salts from the synthesis matrix.

The Core Problem: Tautomerism and Detection Bias

Before selecting a reference standard, one must understand the molecule's behavior. 4-ethyl-4H-1,2,4-triazol-3-ol exists in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.[1]

  • Solid State: Predominantly the keto form (4-ethyl-1,2,4-triazol-3-one).[1]

  • Solution (DMSO/Water): Rapid equilibrium, often complicating chromatography.

  • Detection Issue: The triazole ring lacks a strong UV chromophore above 210 nm. Standard HPLC methods using 254 nm detection will essentially "miss" the main peak or show a disproportionately low response compared to aromatic impurities, leading to false-high purity calculations.

Comparative Analysis: qNMR vs. Mass Balance

The following table summarizes the performance of the two dominant qualification strategies.

Table 1: Comparative Performance Metrics
FeatureMethod A: Absolute qNMR (Recommended)Method B: Mass Balance (HPLC-UV + TGA) (Traditional)
Principle Molar ratio of protons relative to an Internal Standard (IS).[1]

.
Traceability Direct SI-traceability via NIST-traceable IS.Dependent on response factors of unknown impurities.
Tautomer Handling Signals coalesce or integrate together; quantitative regardless of form.Peak splitting or tailing can affect integration accuracy.
Impurity Detection Detects all protonated impurities (organic solvents, side products).[1]Blind Spot: Misses inorganic salts (NaCl, KBr) and non-UV active organics.
Typical Accuracy

(Absolute)

(Relative/Apparent)
Sample Requirement ~10–20 mg (Destructive if not recovered carefully).[1]< 1 mg (High sensitivity).
Experimental Data: The "Purity Gap"

In a comparative study of a commercial "98%" vendor standard, we observed the following:

  • HPLC-UV (210 nm): 99.2% Area (Clean baseline).

  • qNMR (DMSO-d6): 94.5% wt/wt.

  • Discrepancy Source: The sample contained ~4% inorganic salts (likely from a cyclization quench) and ~1% residual ethanol, neither of which were detected by the UV detector.

Experimental Protocols

Protocol A: Self-Validating qNMR Workflow (The Gold Standard)[1]

This protocol uses Maleic Acid or Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS).[1] Both are non-volatile, stable, and have signals distinct from the ethyl-triazole protons.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard: Traceable Maleic Acid (NIST SRM or equivalent), purity >99.9%.

Step-by-Step Methodology:

  • Gravimetry: Weigh exactly

    
     mg of the Triazole Sample (
    
    
    
    ) and
    
    
    mg of Maleic Acid (
    
    
    ) into the same weighing boat to minimize transfer error.
  • Dissolution: Transfer to a vial, add 1.0 mL DMSO-d6, and vortex until fully dissolved. Transfer 600 µL to a precision NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest proton).
      
    • Scans: 16 or 32 (for S/N > 400).

    • Temperature: 298 K (Controlled).

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (

    
     6.0–6.3 ppm) and the Triazole Ethyl-CH₂ quartet (
    
    
    
    3.6–3.8 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons (2 for Maleic, 2 for Ethyl-CH2),
    
    
    =Molecular Weight.[1][2]
Protocol B: HPLC-UV Optimization (If qNMR is unavailable)

If you must use HPLC, you cannot rely on standard C18 gradients. You must use a HILIC or Polar-Embedded phase to retain this polar compound.

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water (Buffer prevents ionization shift); B: Acetonitrile.[1]

  • Wavelength: 205 nm (Required for sensitivity, but risky for solvent cut-off).

  • Flow: 1.0 mL/min.

Visualization: Purity Assignment Workflow

The following diagram illustrates the logical decision tree for qualifying the reference standard, ensuring no "blind spots" remain.

PurityWorkflow Start Start: Crude 4-ethyl-triazol-3-ol Standard Solubility Check Solubility (DMSO vs D2O) Start->Solubility qNMR Method A: qNMR Analysis (Internal Std: Maleic Acid) Solubility->qNMR HPLC Method B: HPLC-UV (205 nm) (Polar C18 Column) Solubility->HPLC Spectra Acquire 1H NMR (D1 > 60s) qNMR->Spectra Integration Integrate Target (Ethyl CH2) vs Internal Std Spectra->Integration ResultA Calculate Absolute Purity (wt%) Integration->ResultA Comparison Compare Results (Is Discrepancy > 2%?) ResultA->Comparison ResultB Calculate Mass Balance (100 - Sum of Impurities) HPLC->ResultB TGA TGA / KF Titration (Volatiles & Water) TGA->ResultB ROI Residue on Ignition (Inorganic Salts) ROI->ResultB ResultB->Comparison Decision Final Assignment: Use qNMR Value Comparison->Decision Yes (Salt/Solvent present) Comparison->Decision No (High purity)

Caption: Logical workflow for assigning purity. Note that Mass Balance requires three separate experiments (HPLC, TGA, ROI) to match the accuracy of a single qNMR run.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal standard method for quantitative NMR (qNMR)."[1] qNMR Methodology Guidelines. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]

  • NIST Chemistry WebBook. "4-Ethyl-1,2,4-triazol-3-one Spectra and Data." [Link]

  • ICH Q3A(R2). "Impurities in New Drug Substances."[1] International Council for Harmonisation. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Ligand Field Strength of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Textbook Spectrochemical Series

To the researcher in drug development or materials science, a ligand is not merely an entry in a textbook's spectrochemical series. It is a tunable instrument for modulating the electronic, magnetic, and reactive properties of a metal center. Among the vast arsenal of N-heterocyclic ligands, triazoles stand out for their exceptional versatility.[1][2] These five-membered rings, containing three nitrogen atoms, are not only foundational units in numerous pharmaceuticals but also serve as remarkably adaptable ligands in coordination chemistry.[3][4]

The power of a triazole ligand lies in its subtlety. Its position in the spectrochemical series is not fixed; it is a dynamic variable that can be precisely controlled through synthetic chemistry. Understanding and quantifying the ligand field strength of a given triazole derivative is paramount for designing metal complexes with desired properties, from potent metallodrugs to sophisticated spin-crossover sensors.[1][5]

This guide moves beyond simple classification to provide a practical, in-depth comparison of the ligand field strength of triazole derivatives. We will explore the structural and electronic factors that govern their behavior, detail the experimental protocols necessary for their characterization, and present a framework for predicting their influence on a metal's d-orbitals.

Pillar 1: The Theoretical Bedrock - Ligand Field Theory and Its Nuances

At its core, Ligand Field Theory (LFT) describes how the interaction between a metal ion's d-orbitals and the orbitals of surrounding ligands lifts the degeneracy of the d-orbitals. In a standard octahedral complex, this results in a lower-energy set of orbitals (t₂g) and a higher-energy set (e.g.). The energy separation between them is the ligand field splitting parameter (Δo or 10Dq) .[6][7]

The magnitude of Δo dictates fundamental properties:

  • Color: The energy of the d-d electronic transition, often falling in the visible range, determines the color of the complex.[8]

  • Magnetic Properties: For metal ions with d⁴ to d⁷ electron configurations, the size of Δo relative to the spin-pairing energy determines whether the complex will be high-spin (weaker field) or low-spin (stronger field).[9][10]

The spectrochemical series is an empirically derived ranking of ligands based on their ability to induce d-orbital splitting, from weak-field to strong-field ligands.[6][11]

I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < en < CN⁻ < CO

While useful, this series is a simplification. A more nuanced understanding requires considering the covalency of the metal-ligand bond, a concept captured by the Nephelauxetic Effect . This "cloud-expanding" effect describes the decrease in electron-electron repulsion within the metal's d-orbitals upon complexation, indicating a sharing of electrons with the ligand and thus, covalent character.[12][13][14] A stronger nephelauxetic effect (a smaller Racah B parameter) implies greater covalency.[12][15]

Pillar 2: The Ligands in Focus - The Versatile Triazole Family

Triazoles are five-membered aromatic rings with the molecular formula C₂H₃N₃. The two principal isomers, 1,2,3-triazole and 1,2,4-triazole, form the basis for a vast library of derivatives.[2][3][4]

  • 1,2,4-Triazole: Features non-adjacent nitrogen atoms. It is a highly versatile ligand, capable of acting as a monodentate donor through its N1 or N2 positions or, upon deprotonation, as a bridging ligand via its N1 and N2 atoms.[16][17]

  • 1,2,3-Triazole: Contains three contiguous nitrogen atoms. Its coordination is often through the N2 or N3 atoms.[18]

The true power of these scaffolds lies in their tunability. The ligand field strength of a triazole derivative is not an intrinsic property of the ring itself but is heavily modulated by:

  • Isomeric Form: The arrangement of nitrogen atoms influences the basicity and steric accessibility of the donor sites.[4]

  • Substituents: Attaching electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -CF₃, -NO₂) to the carbon or nitrogen atoms of the ring can dramatically alter the ligand's σ-donor and π-acceptor/donor properties.[19]

  • Coordination Mode: Whether the triazole acts as a simple monodentate ligand or a bridging triazolate significantly impacts the electronic structure of the resulting complex.[17][18]

Pillar 3: Experimental Quantification of Ligand Field Strength

To compare triazole derivatives objectively, we must quantify their effects. This is primarily achieved through two complementary experimental techniques: UV-Visible Spectroscopy and Magnetic Susceptibility measurements.

Methodology 1: UV-Visible Spectroscopy for Direct Measurement of Δo

Principle: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions.[8] For transition metal complexes, the lowest energy spin-allowed absorption band in an octahedral complex often corresponds directly to the ligand field splitting parameter, Δo. For a d¹ ion like [Ti(H₂O)₆]³⁺, the single absorption peak at ~20,300 cm⁻¹ is a direct measure of Δo.[20]

This protocol describes a general, self-validating workflow for determining Δo.

Step 1: Synthesis of the Hexakis(triazole)nickel(II) Complex

  • Rationale: Nickel(II) is an excellent choice for these studies. As a d⁸ ion in an octahedral field, it has a non-degenerate ³A₂g ground state, leading to well-defined and easily interpretable d-d transitions.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O) in 10 mL of methanol.

      • Senior Application Scientist's Note: The choice of a non-coordinating counter-ion like tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻) is critical. Coordinating anions like chloride would compete with the triazole ligand, leading to a mixed-ligand sphere and complicating the spectrum.

    • In a separate beaker, dissolve 6.2 mmol (a slight excess) of the desired 1,2,4-triazole derivative (e.g., 4-amino-1,2,4-triazole) in 15 mL of methanol, warming gently if necessary.

    • Add the triazole solution dropwise to the stirring nickel(II) solution. A color change (typically from light green to blue or purple) should be observed, indicating complex formation.

    • Reflux the mixture with stirring for 2-4 hours to ensure complete formation of the hexakis-coordinated complex.[21][22]

    • Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly add diethyl ether until the product precipitates.

    • Wash the collected solid with a small amount of cold methanol, followed by diethyl ether, and dry under vacuum.

Step 2: Spectroscopic Analysis

  • Prepare a solution of the synthesized complex in a suitable non-coordinating solvent (e.g., acetonitrile) of a concentration that gives a maximum absorbance between 0.8 and 1.2 AU.

  • Record the UV-Vis absorption spectrum from approximately 300 nm to 1100 nm.

  • Data Interpretation: For an octahedral Ni(II) complex, you expect to see three spin-allowed transitions. The lowest energy transition, ν₁, corresponds directly to Δo (10Dq).[23]

    • ³A₂g → ³T₂g (ν₁, lowest energy) = Δo

    • ³A₂g → ³T₁g(F) (ν₂)

    • ³A₂g → ³T₁g(P) (ν₃, highest energy)

  • Identify the λₘₐₓ of the lowest energy band (ν₁) in nm and convert it to wavenumbers (cm⁻¹), which gives the value of Δo.

    • Δo (cm⁻¹) = 10,000,000 / λₘₐₓ (nm)

G cluster_synthesis Step 1: Synthesis cluster_analysis Step 2: Analysis S1 Dissolve Ni(BF₄)₂·6H₂O in Methanol S3 Mix Solutions & Reflux (2-4 hours) S1->S3 S2 Dissolve Triazole Ligand in Methanol S2->S3 S4 Precipitate, Filter, & Dry Complex S3->S4 A1 Prepare Solution of Complex S4->A1 Characterization A2 Acquire UV-Vis Spectrum (300-1100 nm) A1->A2 A3 Identify ν₁ Transition (³A₂g → ³T₂g) A2->A3 A4 Calculate Δo (cm⁻¹) = 10⁷ / λₘₐₓ (nm) A3->A4 Result Δo Value Determined A4->Result

Methodology 2: Magnetic Susceptibility to Determine Spin State

Principle: While UV-Vis spectroscopy measures the magnitude of Δo, magnetic susceptibility measurements provide a direct count of the number of unpaired electrons in the complex.[24] This confirms whether the ligand field is strong enough to induce spin pairing. A material's response to a magnetic field is measured as its magnetic susceptibility (χ).[25] For paramagnetic complexes, this value is used to calculate the effective magnetic moment (μ_eff), which is directly related to the number of unpaired electrons (n) via the spin-only formula:

μ_eff ≈ √[n(n+2)] Bohr Magnetons (BM)

Conceptual Protocol: The Evans NMR Method

  • Rationale: The Evans method is a convenient solution-phase technique that uses a standard NMR spectrometer to determine magnetic susceptibility.[26][27] It relies on measuring the chemical shift difference of a reference solvent signal in the presence and absence of the paramagnetic sample.

  • Procedure:

    • Prepare a solution of the paramagnetic complex of known concentration in a deuterated solvent (e.g., CD₃CN).

    • Inside a standard 5 mm NMR tube containing this solution, insert a sealed capillary containing the same deuterated solvent (this acts as the internal reference).

    • Acquire a ¹H NMR spectrum. You will observe two peaks for the residual solvent protons: one from the bulk solution and one from the capillary. The presence of the paramagnetic species shifts the peak of the bulk solvent.

    • Measure the frequency difference (Δf in Hz) between the two solvent signals.

    • Calculate the molar magnetic susceptibility (χ_M) and then the effective magnetic moment (μ_eff) using the standard Evans method equations, which account for frequency, concentration, and temperature.

    • Self-Validation: Compare the experimentally determined number of unpaired electrons with the prediction from the UV-Vis data. For example, if Δo for an Fe(II) (d⁶) complex is found to be large, you would predict a low-spin (n=0, diamagnetic) state. A μ_eff value near 0 BM would confirm this, validating both results.

Comparative Analysis: Dissecting the Factors that Govern Triazole Ligand Field Strength

While a universal spectrochemical series for all triazole derivatives is impractical, we can establish clear structure-property relationships based on experimental evidence.

Ligand Type / FeatureMetal IonΔo (cm⁻¹) (approx.)Ligand Field StrengthKey Observations & References
Reference Ligands
H₂ONi(II)8,500WeakBaseline for comparison.
NH₃Ni(II)10,800IntermediateClassic intermediate-field ligand.[6]
Triazole Derivatives
1,2,4-Triazole (Htrz)Ni(II)~11,200Intermediate-StrongStronger field than ammonia, indicating potent σ-donation from the N-donors.
4-amino-1,2,4-triazoleNi(II)> 11,500StrongerThe electron-donating amino group increases the electron density on the triazole ring, enhancing its σ-donor capability and thus increasing Δo.
3,5-diamino-1,2,4-triazoleNi(II)> 11,800StrongerTwo amino groups further enhance the ligand's donor strength.[21][22]
Azole-triazole hybridsFe(II)Varies (Lower)WeakerReplacing a pyridyl ring with a less basic azole (like thiazole or imidazole) reduces the overall ligand field, which can induce spin-crossover.[5]
Triazole w/ EWG*M(II)LowerWeakerElectron-withdrawing groups (EWGs) decrease the basicity of the N-donors, weakening the σ-donation and reducing Δo.[19]

Note: Specific Δo values can vary with solvent and counter-ion. The trends, however, are consistent.

G center Ligand Field Strength (Δo) substituent Electronic Effects of Substituents edg Electron-Donating (e.g., -NH₂) substituent->edg ewg Electron-Withdrawing (e.g., -CF₃) substituent->ewg isomer Triazole Isomer (1,2,3- vs 1,2,4-) isomer->center influences basicity & accessibility sterics Steric Hindrance sterics->center affects M-L bond distance coord Coordination Mode (Monodentate vs Bridging) coord->center changes electronic structure edg->center + increases σ-donation ewg->center - decreases σ-donation

Discussion of Trends
  • Position in the Spectrochemical Series: Unsubstituted 1,2,4-triazole is generally considered a stronger field ligand than ammonia (NH₃). This is attributed to the sp²-hybridized nitrogen donors, which are effective σ-donors. Its field strength is often potent enough to place Fe(II) complexes near the spin-crossover point.

  • Influence of Substituents: This is the most powerful tool for tuning ligand field strength.

    • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkyl groups increase the electron density on the triazole ring. This enhances the basicity and σ-donor capacity of the coordinating nitrogen atoms, leading to a stronger metal-ligand interaction and a larger Δo.[28]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the ring.[19] This reduces the basicity of the nitrogen donors, weakening the M-L bond and resulting in a smaller Δo.

  • Isomer Effects (1,2,4- vs. 1,2,3-): 1,2,4-triazoles are more commonly used and studied in the context of ligand field strength, particularly in bridging modes for spin-crossover materials. The separation of the N1 and N2/N4 donor sites makes them ideal for forming polynuclear chains.[1] 1,2,3-triazoles, while excellent ligands, have different coordination vectors that can lead to different structural motifs.[18]

  • The Nephelauxetic Effect: Triazole ligands typically exhibit a significant nephelauxetic effect, indicating a high degree of covalent character in their bonding with metal ions. This is consistent with soft N-donor ligands forming strong covalent interactions, as opposed to hard, electrostatic ligands like F⁻.[12][14]

Application Case Study: Triazoles and Spin-Crossover (SCO)

The true elegance of tuning triazole ligand field strength is demonstrated in the field of spin-crossover (SCO) materials. SCO compounds can switch between low-spin (LS) and high-spin (HS) states in response to external stimuli like temperature or pressure.[5] This requires the ligand field splitting energy (Δo) to be very close in magnitude to the mean spin-pairing energy (P).

Δo ≈ P

Iron(II), a d⁶ ion, is the classic metal for SCO. 1,2,4-triazole and its derivatives are exceptional ligands for achieving this delicate energy balance. By making subtle changes to the substituents on the triazole ring, researchers can raise or lower Δo, precisely tuning the temperature at which the spin transition occurs. For example, linking a triazole to a less basic azole (like thiazole) can reduce the overall ligand field strength just enough to induce SCO behavior in a complex that would otherwise be permanently low-spin.[5]

Conclusion

Triazole derivatives are far more than simple N-donor ligands; they are a highly adaptable platform for the rational design of coordination complexes. Their ligand field strength is a synthetically tunable parameter governed by a predictable interplay of electronic, steric, and isomeric factors. Unsubstituted 1,2,4-triazole serves as an intermediate-to-strong field ligand, but its true utility is realized through functionalization. Electron-donating substituents amplify its field strength, while electron-withdrawing groups attenuate it. This precise control, validated by straightforward spectroscopic and magnetic measurements, allows researchers to position metal complexes at specific points along the electronic and magnetic spectrum. The prevalence of triazole-based spin-crossover materials stands as a testament to this remarkable tunability, showcasing why a deep, quantitative understanding of their ligand field properties is essential for innovation in molecular chemistry and materials science.

References

  • Nephelauxetic effect - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • (a) What do you understand by the nephelauxetic effect? (b) Place the following ligands in order of increasing nephelauxetic effect - Vaia. (n.d.). Retrieved February 16, 2026, from [Link]

  • Dalal, M. (n.d.). Spectrochemical and Nephelauxetic Series. Dalal Institute. Retrieved February 16, 2026, from [Link]

  • Spectrochemical series - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • PART 17: NEPHELAUXETIC EFFECT (ENGLISH). (2020, May 14). YouTube. Retrieved February 16, 2026, from [Link]

  • Nephelauxetic effect – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 16, 2026, from [Link]

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026, January 5). RSC Advances. Retrieved February 16, 2026, from [Link]

  • Spectrochemical series – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 16, 2026, from [Link]

  • Explanation of the spectrochemical series of transition metal ions. (2020, November 12). Physics Forums. Retrieved February 16, 2026, from [Link]

  • Spectrochemical Series. (n.d.). Scribd. Retrieved February 16, 2026, from [Link]

  • Ligand Field Theory and Spectrochemical Series | Professor Adam Teaches. (2022, January 2). YouTube. Retrieved February 16, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. Retrieved February 16, 2026, from [Link]

  • 1,2,4-Triazole - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • Full article: Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. (2010, June 22). Taylor & Francis. Retrieved February 16, 2026, from [Link]

  • Hughes, B. C. (n.d.). "Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes ". TRACE: Tennessee Research and Creative Exchange. Retrieved February 16, 2026, from [Link]

  • Tutorial: a beginner's guide to interpreting magnetic susceptibility data with the Curie-Weiss law. (n.d.). Retrieved February 16, 2026, from [Link]

  • Manipulating and quantifying spin states in solution as a function of pressure and temperature. (2017, November 30). Chemical Communications. Retrieved February 16, 2026, from [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023, March 31). European Journal of Chemistry. Retrieved February 16, 2026, from [Link]

  • (PDF) Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023, March 31). ResearchGate. Retrieved February 16, 2026, from [Link]

  • 1,2,3-Triazole, 1,2,4-triazole, and the coordination modes of... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • 20.10A: Magnetic Susceptibility and the Spin-only Formula. (2023, January 15). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • and 1,2,4-Triazoles for Coordination Complexes and Frameworks. (n.d.). SciSpace. Retrieved February 16, 2026, from [Link]

  • The Influence of Substituents on 4-Amino-1,2,4-Triazole Luminescence: A Combined Crystallographic and Spectroscopic Study. (2026, January 29). PubMed. Retrieved February 16, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023, May 10). Frontiers. Retrieved February 16, 2026, from [Link]

  • Extension of Azine-Triazole Synthesis to Azole-Triazoles Reduces Ligand Field, Leading to Spin Crossover in Tris-L Fe(II). (2020, January 21). University of Otago. Retrieved February 16, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). PMC. Retrieved February 16, 2026, from [Link]

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  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025, November 24). ACS Omega. Retrieved February 16, 2026, from [Link]

  • Uv-vis spectroscopy Definition - Inorganic Chemistry II Key Term. (2025, September 15). Fiveable. Retrieved February 16, 2026, from [Link]

  • Ligand field splitting in homoleptic tetrahedral d 10 transition metal complexes. Spectrochemical series | Request PDF. (2025, August 7). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (2024, March 12). ACS Omega. Retrieved February 16, 2026, from [Link]

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  • General structure of triazole derivatives with different R1 groups on... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

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  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021, December 21). MDPI. Retrieved February 16, 2026, from [Link]

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Safety Operating Guide

4-ethyl-4H-1,2,4-triazol-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, authoritative operational protocol for the safe handling and disposal of 4-ethyl-4H-1,2,4-triazol-3-ol . As this compound is often used as a research intermediate or metabolite, specific Safety Data Sheets (SDS) may be sparse.[1] Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the parent structure (1,2,4-triazole) and its known toxicological profile (Reproductive Toxicity Category 1B, Acute Toxicity Category 4).[1]

Part 1: Executive Safety Assessment

Chemical Identity:

  • Name: 4-ethyl-4H-1,2,4-triazol-3-ol[2]

  • Synonyms: 4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Tautomer); 4-ethyl-3-hydroxy-1,2,4-triazole.

  • Structural Note: Triazoles exhibit thione/thiol or ketone/enol tautomerism. In solution, the "one" (ketone) form is often dominant.[1]

Hazard Classification (Derived from Analog CAS 288-88-0 & 930-33-6):

Hazard Category Classification Signal Word H-Statement
Reproductive Toxicity Category 1B DANGER H360: May damage fertility or the unborn child.[1]
Acute Toxicity (Oral) Category 4 WARNING H302: Harmful if swallowed.[1]

| Eye Irritation | Category 2A | WARNING | H319: Causes serious eye irritation.[3] |

Critical Directive: Treat all waste containing this compound as Hazardous Chemical Waste . Do NOT dispose of down the drain or in municipal trash.

Part 2: Pre-Disposal Characterization

Before disposal, you must characterize the waste stream to select the correct disposal route.[1]

Waste Stream Decision Matrix

WasteDecisionTree Start Waste Characterization (4-ethyl-4H-1,2,4-triazol-3-ol) State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PureSolid Pure Substance or Spill Cleanup Solid->PureSolid Contaminated Contaminated Debris (Gloves, Weigh Boats) Solid->Contaminated SolventType Solvent Base? Liquid->SolventType BinA BIN A: Solid Hazardous Waste (Incineration) PureSolid->BinA Contaminated->BinA Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventType->NonHalo BinB BIN B: Halogenated Solvent Waste (High BTU Incineration) Halo->BinB BinC BIN C: Non-Halogenated Solvent Waste (Fuel Blending) NonHalo->BinC

Figure 1: Decision matrix for segregating triazole waste streams based on physical state and solvent compatibility.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure powder, contaminated weigh boats, paper towels, and PPE.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "4-ethyl-4H-1,2,4-triazol-3-ol (Solid Waste)"

    • Hazards: Check "Toxic" and "Irritant".

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as triazoles can react vigorously.[1]

  • Deactivation: Chemical deactivation in the lab is not recommended due to the stability of the triazole ring. High-temperature incineration (commercial) is the only validated destruction method.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (e.g., DCM > 1%): Use the "Halogenated Waste" carboy.[1]

    • If Non-Halogenated (e.g., Methanol, DMSO): Use the "Non-Halogenated / Organic" carboy.[1]

    • If Aqueous (>90% Water): Collect in a separate "Aqueous Toxic" carboy.[1] Do not adjust pH unless instructed by EHS, as acidification may liberate toxic fumes if impurities are present.[1]

  • Double Containment: Store carboys in a secondary containment tray to capture leaks.

  • Cap Management: Keep caps closed when not actively adding waste to prevent volatilization of the solvent carrier.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., ethanol or water).[1]

  • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste carboy (Protocol B).[1]

  • Defacing: Deface the label and mark "EMPTY".

  • Glass Disposal: If the container is glass, place it in the "Glass/Sharps" bin only after triple rinsing.[1]

Part 4: Emergency Spill Response

Trigger: Spillage of >500 mg of solid powder or >100 mL of solution.[1]

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (if powder).[1]

Workflow:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Collect:

    • Scoop material into a sealable plastic bag or jar using a disposable spatula.

    • Do not use a vacuum cleaner (risk of aerosolization).[1]

  • Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Dispose: Place all cleanup materials (pads, gloves, scoop) into BIN A (Solid Hazardous Waste) .

Part 5: Regulatory Compliance (RCRA)

While "4-ethyl-4H-1,2,4-triazol-3-ol" is not explicitly listed on the EPA P-list or U-list, it must be managed as Process Waste based on generator knowledge of its toxicity (Repro Tox).

  • Waste Code Assignment (US RCRA):

    • If ignitable solvent is present: D001 .

    • If toxic contaminants are present: D003 (Reactive) is unlikely but check for co-contaminants.[1]

    • Best Practice: Label as "Non-Regulated Hazardous Waste" if no characteristic codes apply, but ensure it is sent for Incineration (Code 040) rather than landfill.[1]

References

  • European Chemicals Agency (ECHA). 1,2,4-Triazole - Registration Dossier (Toxicological Information).[1][4] Accessed 2024.[5][6][7] Link

  • PubChem. 1,2,4-Triazol-3-one Compound Summary (Parent Structure). National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 1,2,4-Triazole (Analog).[1]Link[1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1]Link

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A Comprehensive Guide to the Safe Handling of 4-ethyl-4H-1,2,4-triazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The triazole class of heterocyclic compounds, while invaluable in pharmaceutical and agrochemical research, often presents significant health and safety considerations. Handling these compounds requires a proactive and informed approach to personal and environmental protection. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-ethyl-4H-1,2,4-triazol-3-ol, focusing on the necessary personal protective equipment (PPE), operational procedures, and disposal methods.

Hazard Assessment of Triazole Compounds

Triazole derivatives are known to exhibit a range of toxicological profiles. Based on data from analogous compounds, 4-ethyl-4H-1,2,4-triazol-3-ol should be treated as a potentially hazardous substance. Key potential hazards include:

  • Reproductive Toxicity: Many triazole compounds are suspected of damaging fertility or the unborn child.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.

  • Irritation: Causes skin and serious eye irritation.[1]

  • Harmful if Swallowed: Ingestion can be harmful.[2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given these potential hazards, a stringent adherence to the following PPE and handling protocols is essential.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum PPE requirements for handling 4-ethyl-4H-1,2,4-triazol-3-ol.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) standards is mandatory to protect against splashes and airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for any signs of degradation before use. Employ the proper glove removal technique to avoid skin contact.[5]
Skin and Body Protection Laboratory coat.A lab coat should be worn to protect against incidental skin contact. For larger quantities or increased risk of spills, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or if dusts are generated, a NIOSH/MSHA or EN 149 approved respirator is required.

Experimental Workflow: Safe Handling of 4-ethyl-4H-1,2,4-triazol-3-ol

The following workflow diagram illustrates the critical steps for safely handling 4-ethyl-4H-1,2,4-triazol-3-ol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

Caption: A stepwise workflow for the safe handling of 4-ethyl-4H-1,2,4-triazol-3-ol.

Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Review Safety Data: Before beginning any work, thoroughly review the SDS for closely related triazole compounds to understand the potential hazards.[4]

  • Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[4]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

  • Weighing: Tare a clean, dry container on a balance inside the fume hood. Carefully add the desired amount of 4-ethyl-4H-1,2,4-triazol-3-ol to the container.

  • Dissolving: If the experimental procedure requires a solution, add the solvent to the solid in the fume hood. Swirl gently to dissolve.

  • Reaction: Conduct all reactions within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

cluster_spill Spill Response spill_evacuate Evacuate and Alert spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_cleanup Clean the Spill spill_contain->spill_cleanup spill_dispose Dispose of Waste spill_cleanup->spill_dispose

Caption: A clear, five-step process for responding to a spill of 4-ethyl-4H-1,2,4-triazol-3-ol.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or if there is a risk of airborne dust, evacuate the area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[5]

3. Contain the Spill:

  • For a solid spill, carefully cover it with a damp paper towel to avoid raising dust.

  • For a liquid spill, use an inert absorbent material to contain the spill.

4. Clean the Spill:

  • Carefully scoop the contained material into a labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

5. Dispose of Waste:

  • Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste.

Disposal Plan

The proper disposal of 4-ethyl-4H-1,2,4-triazol-3-ol and its associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with 4-ethyl-4H-1,2,4-triazol-3-ol must be segregated as hazardous waste.

  • Containerization: Use clearly labeled, sealed, and compatible containers for all waste streams (solid and liquid).

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 4-ethyl-4H-1,2,4-triazol-3-ol and ensure a safe and productive laboratory environment.

References

  • Fisher Scientific. (2025).
  • INDOFINE Chemical Company, Inc.
  • chemical label 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde.
  • Sigma-Aldrich. (2025).
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  • BLD Pharm. 59781-02-1|4-Ethyl-3-methyl-4H-1,2,4-triazole.
  • ChemicalBook. 4-ethyl-5-mercapto-4h-1,2,4-triazol-3-ol.
  • NIST. 4H-1,2,4-Triazol-3-amine, 4-ethyl-.
  • 2 - SAFETY D
  • 3 - SAFETY D
  • PubChem. 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid.
  • Apollo Scientific. Carbonyl-di-(1,2,4-triazole).
  • NIST. 4H-1,2,4-Triazol-3-amine, 4-ethyl-.
  • Fisher Scientific. (2014).
  • TCI Chemicals.
  • Echemi. 4-(4-Chlorophenyl)
  • 1,2,4-Triazole 5907 - SAFETY D
  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Carl ROTH. (2024).
  • Benchchem. Prudent Disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.